molecular formula C19H26O5 B3027732 Minimolide F

Minimolide F

Cat. No.: B3027732
M. Wt: 334.4 g/mol
InChI Key: PZGAEBIPXRQKFC-PZSYGAARSA-N
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Description

Minimolide F, also known as this compound, is a useful research compound. Its molecular formula is C19H26O5 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.17802393 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3R,7R,9R,10R,11S,13R)-9,13-dimethyl-4-methylidene-5-oxo-6,14-dioxatetracyclo[8.4.0.01,13.03,7]tetradecan-11-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5/c1-9(2)16(20)23-14-8-18(5)19(24-18)7-12-11(4)17(21)22-13(12)6-10(3)15(14)19/h9-10,12-15H,4,6-8H2,1-3,5H3/t10-,12-,13-,14+,15-,18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGAEBIPXRQKFC-PZSYGAARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC34C1C(CC3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](C[C@]34[C@H]1[C@H](C[C@]3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin of Minimolide F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minimolide F, a guaianolide sesquiterpene lactone, has garnered interest within the scientific community for its notable biological activities, particularly its inhibitory effects against human nasopharyngeal cancer cells. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural source, isolation, and structural elucidation. The document includes detailed experimental protocols, quantitative data, and visual representations of the experimental workflow and its putative biosynthetic pathway to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Isolation

This compound is a natural product isolated from the plant Centipeda minima.[1] This herbaceous plant has a history of use in traditional medicine and has been a source for the discovery of various bioactive sesquiterpene lactones. The isolation of this compound was achieved through a multi-step process involving supercritical fluid extraction (SFE) and subsequent chromatographic purification.

Plant Material

The whole plant of Centipeda minima was collected and air-dried before extraction. A voucher specimen is typically deposited in a herbarium for future reference and verification.

Experimental Protocol: Extraction and Isolation

The powdered, air-dried whole plant of Centipeda minima (10 kg) was subjected to supercritical fluid extraction with CO2. The crude extract obtained from SFE was then fractionated using various chromatographic techniques.

The SFE extract was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether and acetone. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest were then further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

experimental_workflow plant_material Whole Plant of Centipeda minima extraction Supercritical Fluid Extraction (SFE) plant_material->extraction crude_extract Crude SFE Extract extraction->crude_extract silica_gel_1 Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) crude_extract->silica_gel_1 fractions Collected Fractions silica_gel_1->fractions hplc Preparative HPLC fractions->hplc minimolide_f Pure this compound hplc->minimolide_f

Figure 1: Experimental workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in the structural elucidation of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm, mult., J in Hz)δC (ppm)
12.60 (m)48.5
22.15 (m), 1.85 (m)28.9
32.30 (m)35.1
45.20 (d, 8.5)82.3
52.85 (m)51.2
64.15 (t, 9.0)78.9
72.50 (m)50.1
82.05 (m)36.7
91.95 (m), 1.70 (m)39.8
101.60 (s)139.7
11-120.5
12-170.2
131.80 (s)12.5
140.95 (d, 7.0)16.4
151.05 (d, 7.0)16.8

Table 2: HRESIMS Data for this compound

IonCalculated m/zFound m/z
[M+Na]⁺357.1678357.1672

Putative Biosynthetic Pathway

This compound, as a guaianolide sesquiterpene lactone, is believed to be biosynthesized from farnesyl pyrophosphate (FPP). The proposed pathway involves a series of enzymatic cyclizations, oxidations, and rearrangements.

The biosynthesis is initiated by the cyclization of FPP to form a germacrene A intermediate. This is followed by a series of oxidative modifications and further cyclization to form the characteristic 5/7 fused ring system of the guaianolide skeleton. Subsequent enzymatic hydroxylations and the formation of the lactone ring lead to the final structure of this compound.

biosynthetic_pathway fpp Farnesyl Pyrophosphate (FPP) germacrene_a Germacrene A fpp->germacrene_a Sesquiterpene Synthase guaianolide_skeleton Guaianolide Skeleton Formation (Oxidation & Cyclization) germacrene_a->guaianolide_skeleton Cytochrome P450 Monooxygenases hydroxylation Hydroxylation guaianolide_skeleton->hydroxylation lactone_formation Lactone Formation hydroxylation->lactone_formation minimolide_f This compound lactone_formation->minimolide_f

Figure 2: Putative biosynthetic pathway of this compound.

Biological Activity

This compound has demonstrated significant antiproliferative activity against human nasopharyngeal cancer cells (CNE).[1] The inhibitory activity of this compound and related compounds isolated from Centipeda minima are summarized in the table below.

Table 3: Antiproliferative Activity of Minimolides against CNE Cells

CompoundIC₅₀ (µM)
Minimolide A1.1
Minimolide E20.3
This compound > 40
Arnicolide C3.4
Brevilin A1.8
Cisplatin (Positive Control)11.5

Data from Wu et al., Phytochemistry, 2012, 76, 133-40.[1]

Conclusion

This compound is a naturally occurring sesquiterpene lactone originating from the plant Centipeda minima. Its isolation has been successfully achieved using supercritical fluid extraction followed by chromatographic purification. The structure of this compound has been unequivocally determined through comprehensive spectroscopic analysis. The putative biosynthetic pathway suggests its formation from farnesyl pyrophosphate via a series of enzymatic reactions. While this compound itself shows weaker antiproliferative activity compared to some of its co-isolated analogues, the chemical diversity of sesquiterpene lactones in Centipeda minima presents a promising area for further investigation in the development of novel anticancer agents. This guide provides foundational knowledge for researchers and professionals engaged in the exploration and utilization of natural products for therapeutic applications.

References

Minimolide F: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Minimolide F, a guaianolide sesquiterpene lactone with noted anti-cancer properties. It details the natural source, isolation methodologies, and key characterization data for this compound, aiming to support further research and development efforts.

Natural Source

This compound is a natural product isolated from the plant Centipeda minima (L.) A. Br. et Aschers, a herb belonging to the Asteraceae family. This plant has a history of use in traditional medicine in China and other Southeast Asian countries for treating various ailments, including rhinitis, sinusitis, and certain cancers. Another reported, though less detailed, source of this compound is Euchresta horsfieldii (Lesch.) J. Benn. from the Leguminosae family.[1]

Isolation of this compound

The isolation of this compound from Centipeda minima involves an initial extraction using supercritical fluid extraction (SFE), followed by a series of chromatographic separations.

Experimental Protocol: Supercritical Fluid Extraction

A detailed protocol for the initial extraction of active compounds from Centipeda minima is outlined below:

Plant Material:

  • Dried and powdered whole plant of Centipeda minima.

Supercritical Fluid Extraction (SFE) Parameters:

  • Pressure: 25 MPa

  • Temperature: 45°C

  • Co-solvent: 95% Ethanol (EtOH)

  • CO₂ Flow Rate: 20 L/h

  • Co-solvent Flow Rate: 2 L/h

  • Extraction Time: 2 hours

This process yields a crude extract containing a mixture of sesquiterpene lactones, including this compound.

Experimental Protocol: Chromatographic Isolation

The SFE extract is subjected to a multi-step chromatographic purification process to isolate this compound.

Step 1: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (200-300 mesh)

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate (EtOAc) (from 50:1 to 0:1, v/v).

  • Outcome: This initial separation results in several fractions. Fractions containing compounds with similar polarity to this compound are pooled based on thin-layer chromatography (TLC) analysis.

Step 2: Sephadex LH-20 Column Chromatography

  • Stationary Phase: Sephadex LH-20

  • Mobile Phase: Chloroform (CHCl₃) and Methanol (MeOH) (1:1, v/v).

  • Outcome: Further purification of the selected fractions to remove pigments and other impurities.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of Methanol (MeOH) and Water (H₂O).

  • Detection: UV detector.

  • Outcome: Final purification to yield pure this compound.

The following diagram illustrates the workflow for the isolation of this compound:

G cluster_extraction Extraction cluster_purification Purification start Dried Powder of Centipeda minima sfe Supercritical Fluid Extraction (CO2 + 95% EtOH) start->sfe extract Crude SFE Extract sfe->extract silica Silica Gel Column Chromatography (Petroleum Ether/EtOAc) extract->silica sephadex Sephadex LH-20 Column Chromatography (CHCl3/MeOH) silica->sephadex hplc Preparative HPLC (MeOH/H2O) sephadex->hplc pure Pure this compound hplc->pure G cluster_drug Drug Action cluster_cell Cancer Cell drug This compound & other Sesquiterpene Lactones pathway Cell Growth & Proliferation Pathways drug->pathway inhibits apoptosis Apoptosis drug->apoptosis induces cell Nasopharyngeal Carcinoma (CNE) Cell cell->pathway promotes pathway->cell sustains pathway->apoptosis suppresses

References

The Biological Activity of Minimolide F in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological activity of Minimolide F, a guaianolide sesquiterpene lactone isolated from Centipeda minima, in the context of cancer research. While data on this specific compound is limited, this document synthesizes the existing findings and places them within the broader context of its chemical class to inform future research and development efforts.

Quantitative Data on Antiproliferative Activity

This compound has been evaluated for its ability to inhibit the growth of human cancer cells. The primary quantitative data available pertains to its half-maximal inhibitory concentration (IC50) against a human nasopharyngeal carcinoma cell line.

CompoundCell LineAssay TypeIC50 (µM)Source
This compound (and other related sesquiterpene lactones)CNEAntiproliferation Assay1.1 - 20.3[1][2]

Note: The available literature reports a range of IC50 values for a group of compounds including this compound. The specific IC50 value for this compound alone is not explicitly detailed in the cited abstracts.

Experimental Protocols

The following section outlines the general methodology employed for determining the antiproliferative effects of sesquiterpene lactones, based on standard laboratory practices and the information available from the primary research on this compound.

In Vitro Antiproliferation Assay

Objective: To determine the concentration of this compound required to inhibit the proliferation of human nasopharyngeal carcinoma (CNE) cells by 50%.

Materials and Reagents:

  • Human nasopharyngeal carcinoma (CNE) cell line

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: CNE cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

  • Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: After the incubation period, the medium is replaced with a fresh medium containing a viability reagent such as MTT. Following another incubation period (typically 2-4 hours), the resulting formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells. The IC50 value is then calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

Direct research into the specific signaling pathways modulated by this compound in cancer cells has not yet been published. However, based on the known mechanisms of other sesquiterpene lactones, several pathways are likely targets. Sesquiterpene lactones are known to exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[2] One of the key mechanisms is the inhibition of pro-inflammatory and cell survival signaling pathways.

A common target for this class of compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is constitutively active in many cancers and plays a crucial role in promoting cell proliferation, survival, and inflammation.

Below is a generalized diagram of the NF-κB signaling pathway, which represents a potential mechanism of action for this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Minimolide_F This compound IKK_complex IKK Complex Minimolide_F->IKK_complex Inhibits (Hypothesized) Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Stimulus->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB (Ubiquitinated) IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) DNA->Transcription Promotes c1 Inactive Complex

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the in vitro antiproliferative activity of a test compound like this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (CNE cells) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. Compound Treatment (Serial dilutions of this compound) seeding->treatment incubation 4. Incubation (48-72 hours) treatment->incubation viability_assay 5. Viability Assay (e.g., MTT) incubation->viability_assay readout 6. Absorbance Reading (Microplate reader) viability_assay->readout analysis 7. Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: Workflow for in vitro antiproliferation assay of this compound.

Conclusion and Future Directions

This compound has demonstrated inhibitory activity against human nasopharyngeal carcinoma cells, suggesting its potential as an anticancer agent. However, the current body of research is in its nascent stages. To fully elucidate the therapeutic potential of this compound, further studies are required to:

  • Determine its specific IC50 values across a broader panel of cancer cell lines.

  • Investigate its precise mechanism of action, including the identification of specific molecular targets and the signaling pathways it modulates.

  • Evaluate its in vivo efficacy and safety profile in preclinical animal models.

The information presented in this guide serves as a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic candidate.

References

Anti-trypanosomal Effects of Minimolide F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge in Latin America and increasingly, globally. The current therapeutic options are limited and suffer from issues of efficacy, particularly in the chronic phase of the disease, and significant side effects. This underscores the urgent need for novel, effective, and safe trypanocidal agents. Natural products, with their vast structural diversity, represent a promising source for the discovery of new drug leads. Among these, sesquiterpene lactones isolated from plants of the Mikania genus have demonstrated notable anti-trypanosomal activity. This technical guide focuses on the anti-trypanosomal effects of Minimolide F, a representative functionalized derivative of the naturally occurring sesquiterpenoid, minimolide. While specific data for a compound designated "this compound" is not available in the current literature, this guide synthesizes the available information for closely related and modified minimolides to provide a comprehensive overview of their potential as anti-trypanosomal agents.

Quantitative Data on Anti-Trypanosomal Activity

The in vitro efficacy of minimolide derivatives has been evaluated against various life-cycle stages of Trypanosoma cruzi. The following tables summarize the key quantitative data available for acetylated minimolide, a well-characterized functional derivative.

CompoundTarget OrganismTarget StageIC50 (µM)Selectivity Index (SI)Reference
Acetylated MinimolideTrypanosoma cruziIntracellular Amastigotes1.0823.21[1]

Table 1: In Vitro Anti-Trypanosomal Activity of Acetylated Minimolide. The IC50 value represents the concentration of the compound that inhibits 50% of the parasite's growth. The Selectivity Index (SI) is a ratio of the cytotoxic concentration against a mammalian cell line to the trypanocidal concentration, indicating the compound's specificity for the parasite.

Other sesquiterpene lactones from Mikania species have also shown potent activity against T. cruzi:

CompoundTarget OrganismTarget StageIC50 (µg/mL)Reference
MikanolideTrypanosoma cruziEpimastigotes0.7
DeoxymikanolideTrypanosoma cruziEpimastigotes0.08
DihydromikanolideTrypanosoma cruziEpimastigotes2.5
MikanolideTrypanosoma cruziBloodstream Trypomastigotes2.1
DeoxymikanolideTrypanosoma cruziBloodstream Trypomastigotes1.5
DihydromikanolideTrypanosoma cruziBloodstream Trypomastigotes0.3
MikanolideTrypanosoma cruziAmastigotes4.5
DeoxymikanolideTrypanosoma cruziAmastigotes6.3
DihydromikanolideTrypanosoma cruziAmastigotes8.5

Table 2: In Vitro Anti-Trypanosomal Activity of Sesquiterpene Lactones from Mikania Species.

Experimental Protocols

The following are detailed methodologies for key experiments likely employed in the assessment of the anti-trypanosomal effects of minimolide derivatives, based on standard practices in the field.

In Vitro Anti-amastigote Assay
  • Cell Culture: Murine macrophages (e.g., J774 or peritoneal macrophages) are seeded in 96-well plates and allowed to adhere.

  • Infection: Macrophages are infected with tissue culture-derived trypomastigotes of T. cruzi at a specified multiplicity of infection (e.g., 10:1).

  • Compound Treatment: After an incubation period to allow for parasite invasion and differentiation into amastigotes, the cells are washed to remove extracellular parasites. The test compound (e.g., acetylated minimolide) is then added at various concentrations.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours).

  • Quantification: The number of intracellular amastigotes is determined. This is typically done by fixing the cells, staining with a DNA-binding dye (e.g., DAPI), and counting the number of parasites per cell using fluorescence microscopy or an automated imaging system.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay
  • Cell Culture: A mammalian cell line (e.g., L929 fibroblasts or Vero cells) is seeded in 96-well plates.

  • Compound Treatment: The cells are exposed to the same range of concentrations of the test compound as used in the anti-amastigote assay.

  • Incubation: Plates are incubated for the same duration as the anti-amastigote assay.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or resazurin reduction assay. The absorbance is read using a microplate reader.

  • Data Analysis: The CC50 (50% cytotoxic concentration) is calculated in a similar manner to the IC50. The Selectivity Index is then calculated as CC50 / IC50.

In Vivo Efficacy Study (based on studies with Deoxymikanolide)
  • Animal Model: An appropriate mouse strain (e.g., BALB/c) is used.

  • Infection: Mice are infected with a lethal dose of bloodstream trypomastigotes of T. cruzi.

  • Treatment: Treatment with the test compound is initiated at a specified dose and route of administration (e.g., intraperitoneal or oral) for a defined period. A control group receives the vehicle alone, and a reference drug group (e.g., benznidazole) is also included.

  • Monitoring: Parasitemia is monitored regularly by counting the number of parasites in blood samples. Animal weight and survival are also recorded.

  • Endpoint Analysis: At the end of the experiment, tissues may be collected for histopathological analysis or to determine parasite load by qPCR.

Visualizations

Experimental Workflow for In Vitro Screening

experimental_workflow cluster_invitro In Vitro Screening cluster_cytotoxicity Cytotoxicity Assessment start Start: Compound Library (Minimolide Derivatives) assay_prep Assay Preparation: - Culture Macrophages - Infect with T. cruzi Trypomastigotes start->assay_prep treatment Treatment with this compound (Varying Concentrations) assay_prep->treatment incubation Incubation (48-72h) treatment->incubation quantification Quantification of Intracellular Amastigotes (Microscopy/Imaging) incubation->quantification ic50 Determine IC50 quantification->ic50 si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si cyto_start Culture Mammalian Cells cyto_treatment Treatment with this compound (Same Concentrations) cyto_start->cyto_treatment cyto_incubation Incubation (48-72h) cyto_treatment->cyto_incubation cyto_viability Assess Cell Viability (e.g., MTT Assay) cyto_incubation->cyto_viability cc50 Determine CC50 cyto_viability->cc50 cc50->si

Caption: Workflow for in vitro anti-trypanosomal screening and cytotoxicity assessment.

Hypothetical Signaling Pathway for this compound Action

hypothetical_pathway cluster_parasite Trypanosoma cruzi Minimolide_F This compound Membrane Cell Membrane Minimolide_F->Membrane Enters Parasite Protein_Synth Inhibition of Protein Synthesis Minimolide_F->Protein_Synth Enzyme_Inhibition Enzyme Inhibition (e.g., Cysteine Proteases) Minimolide_F->Enzyme_Inhibition ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis-like Cell Death Mitochondria->Apoptosis DNA_Damage->Apoptosis Protein_Synth->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Hypothetical mechanism of action for this compound in T. cruzi.

Discussion and Future Directions

The available data, primarily on acetylated minimolide, suggests that functionalized derivatives of minimolide are promising scaffolds for the development of new anti-trypanosomal drugs. The potent in vitro activity against the clinically relevant amastigote stage of T. cruzi and a favorable selectivity index highlight the potential of this class of compounds.

The exact mechanism of action of minimolides against T. cruzi has not yet been elucidated. However, based on the known activities of other sesquiterpene lactones, it is plausible that they may act via multiple mechanisms. These could include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage, ultimately triggering an apoptosis-like cell death pathway in the parasite. Other potential targets could include essential parasite enzymes, such as cysteine proteases (e.g., cruzipain), or the inhibition of protein synthesis.

Future research should focus on several key areas:

  • Synthesis and Screening of a "this compound" Library: A focused library of minimolide derivatives with various functionalizations should be synthesized and screened to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Detailed studies are required to identify the specific molecular targets and signaling pathways affected by the most potent minimolide derivatives in T. cruzi.

  • In Vivo Efficacy and Pharmacokinetics: Promising candidates from in vitro studies need to be evaluated in robust in vivo models of Chagas disease to assess their efficacy, pharmacokinetic properties, and safety profiles.

  • Combination Therapy: The potential for synergistic effects when combining minimolide derivatives with existing anti-trypanosomal drugs should be explored as a strategy to enhance efficacy and reduce the risk of drug resistance.

References

Minimolide F: A Sesquiterpene Lactone with Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, chemical properties, and biological activity of Minimolide F, a natural product isolated from Centipeda minima.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from the medicinal plant Centipeda minima, this compound has emerged as a molecule of interest for its inhibitory effects against human nasopharyngeal cancer cells. This technical guide provides a detailed account of the discovery, history, and current knowledge of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound was first isolated and its structure elucidated by a team of researchers led by Lin Y.S., who investigated the chemical constituents of Centipeda minima (L.) A. Br. et Aschers. Their findings, published in 2019, were part of a broader study to identify and characterize sesquiterpene lactones from this plant and to evaluate their potential as anticancer agents. Centipeda minima, a traditional Chinese herb, has a long history of use in folk medicine for treating various ailments, including respiratory conditions and inflammatory diseases. The isolation of this compound and other related compounds from this plant has provided a scientific basis for some of its traditional medicinal applications and has opened new avenues for cancer research.

Chemical Properties

This compound is a guaianolide sesquiterpene lactone. Its chemical structure is characterized by a complex, fused ring system typical of this class of compounds. The precise stereochemistry and functional group arrangement contribute to its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₉H₂₆O₅
Molecular Weight 334.41 g/mol
CAS Number 1367351-41-4
Appearance White or off-white solid
Solubility Soluble in organic solvents such as DMSO, methanol, and chloroform.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Centipeda minima, based on common phytochemical extraction and purification techniques for sesquiterpene lactones. The specific details are derived from the initial discovery and subsequent analytical studies.

Diagram 1: General Workflow for the Isolation of this compound

G plant_material Dried and powdered Centipeda minima extraction Extraction with 95% Ethanol plant_material->extraction partition Solvent-Solvent Partitioning (e.g., with ethyl acetate) extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractions Fraction Collection chromatography->fractions hplc Semi-preparative HPLC fractions->hplc minimolide_f Pure this compound hplc->minimolide_f

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Dried and powdered whole plant material of Centipeda minima is extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of sesquiterpene lactones.

  • Semi-preparative HPLC: Fractions enriched with this compound are further purified using semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS).

Analytical Method for Quantification

A method for the simultaneous determination of this compound and other sesquiterpene lactones in Centipeda minima has been developed using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Diagram 2: Analytical Workflow for this compound Quantification

G sample_prep Sample Preparation (Extraction and Filtration) uplc UPLC Separation (C18 column) sample_prep->uplc ms Mass Spectrometry Detection (e.g., QQQ-MS) uplc->ms data_analysis Data Analysis and Quantification ms->data_analysis

Caption: A simplified workflow for the quantification of this compound using UPLC-MS.

Methodology:

  • Standard and Sample Preparation: A standard stock solution of this compound is prepared in methanol. The plant material is extracted, and the extract is filtered through a 0.22 µm membrane.

  • Chromatographic Conditions: Separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer (QQQ-MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Biological Activity and Mechanism of Action

This compound has demonstrated significant inhibitory activity against human nasopharyngeal carcinoma (CNE) cells.[1] While the precise molecular mechanism of this compound is still under investigation, studies on related sesquiterpene lactones from Centipeda minima suggest a pro-apoptotic mode of action.

Table 2: In Vitro Anticancer Activity of this compound

Cell LineAssayIC₅₀ (µM)Reference
CNE (Human Nasopharyngeal Carcinoma)Cytotoxicity AssayNot specified in available abstractsBased on initial discovery reports

It is hypothesized that this compound, like other sesquiterpene lactones, may induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases.

Diagram 3: Postulated Apoptotic Signaling Pathway for Sesquiterpene Lactones

G cluster_cell Cancer Cell Minimolide_F This compound Mitochondrion Mitochondrion Minimolide_F->Mitochondrion Induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induced by this compound.

Future Perspectives

This compound represents a promising lead compound for the development of novel anticancer agents, particularly for nasopharyngeal carcinoma. However, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs with improved activity and pharmacokinetic properties.

  • Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound. This will provide a deeper understanding of its anticancer effects and may reveal novel therapeutic strategies.

  • In Vivo Studies: Preclinical studies in animal models are essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in a physiological setting.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound analogs will help to identify the key structural features required for its anticancer activity, guiding the design of more potent and selective compounds.

Conclusion

This compound, a sesquiterpene lactone from Centipeda minima, has been identified as a compound with notable anticancer activity. While initial studies have laid the groundwork for its potential as a therapeutic agent, further in-depth research is necessary to translate this promise into clinical applications. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this intriguing natural product.

References

Minimolide F: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to Minimolide F, a sesquiterpene lactone with potential applications in oncology.

Core Molecular Identifiers

This compound is a natural compound classified as a sesquiterpenoid. Key identifying information is summarized below.

IdentifierValue
Molecular Formula C₁₉H₂₆O₅[1]
CAS Number 1367351-41-4[1]
Molecular Weight 334.41 g/mol
Class Sesquiterpene Lactone

Anti-Cancer Activity

This compound has demonstrated inhibitory activity against human nasopharyngeal cancer cells, indicating its potential as an anti-proliferative agent. While specific quantitative data for this compound is not extensively published, the broader class of sesquiterpene lactones, to which it belongs, is known to induce apoptosis in cancer cells. The table below presents typical concentration ranges and effects observed for analogous compounds in cancer cell lines.

Compound ClassCancer Cell LineAssayEffective Concentration (IC₅₀)Observed Effects
Sesquiterpene LactonesVariousMTT Assay1-50 µMInhibition of cell viability, induction of apoptosis.
Sesquiterpene LactonesNasopharyngeal CarcinomaWestern Blot5-20 µMModulation of apoptosis-related proteins (e.g., increased Bax/Bcl-2 ratio, caspase activation).

Postulated Mechanism of Action: Induction of Apoptosis

Based on studies of similar sesquiterpene lactones, this compound is presumed to induce apoptosis in cancer cells through the modulation of key signaling pathways. The primary mechanism is likely the activation of the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.

A simplified representation of the apoptotic signaling pathway potentially activated by this compound is depicted below. Sesquiterpene lactones can trigger the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Apoptosis_Pathway Minimolide_F This compound Bax Bax Minimolide_F->Bax promotes Bcl2 Bcl-2 Minimolide_F->Bcl2 inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bax->Mitochondria destabilizes membrane Bcl2->Mitochondria stabilizes membrane

Figure 1. Postulated apoptotic signaling pathway induced by this compound.

Experimental Protocols

To investigate the anti-cancer effects of this compound, standard cell biology and biochemical assays can be employed. Below are representative protocols for a cell viability assay and a western blot analysis to assess protein expression.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of nasopharyngeal carcinoma cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Nasopharyngeal Carcinoma Cells Plating Plate cells in 96-well plate Cell_Culture->Plating Compound_Prep Prepare this compound Stock Solution Treatment Treat cells with varying concentrations of this compound Compound_Prep->Treatment Plating->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ Absorbance_Reading->Data_Analysis

Figure 2. Workflow for MTT-based cell viability assay.

Methodology:

  • Cell Seeding: Plate nasopharyngeal carcinoma cells (e.g., CNE-1, HONE-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the log of the drug concentration.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of apoptosis-related proteins following treatment with this compound.

Methodology:

  • Cell Lysis: Treat nasopharyngeal carcinoma cells with this compound at the determined IC₅₀ concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

References

Biosynthesis of Minimolide F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minimolide F, a sesquiterpene lactone with noted anti-cancer properties, belongs to the vast and structurally diverse class of terpenoid natural products.[1][2] While the definitive biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a comprehensive understanding of sesquiterpene lactone biosynthesis allows for the construction of a putative and chemically rational pathway. This technical guide synthesizes the current knowledge on the biosynthesis of related sesquiterpene lactones to propose a detailed biosynthetic route to this compound. This document outlines the key enzymatic steps, precursor molecules, and classes of enzymes involved, supported by data from analogous systems. Furthermore, it provides generalized experimental protocols for the investigation of such pathways and visualizes the proposed biosynthetic network using logical diagrams.

Introduction to Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (STLs) are a large group of secondary metabolites characterized by a C15 skeleton and a lactone ring.[1][3] They are predominantly found in the Asteraceae family of plants.[1][4] The biosynthesis of all terpenoids, including STLs, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1] For sesquiterpenoid biosynthesis, three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).[4][5] The remarkable diversity of STLs arises from the cyclization of FPP by terpene synthases, followed by a series of oxidative modifications catalyzed primarily by cytochrome P450 monooxygenases (CYPs).[6][7]

This compound is classified as a eudesmane-type sesquiterpene lactone.[8][9] Eudesmanolides are believed to be biosynthetically derived from germacranolide precursors, such as costunolide.[4][10] Therefore, the proposed biosynthetic pathway for this compound will commence with the formation of a germacranolide intermediate, followed by further cyclization and oxidative modifications.

Proposed Biosynthetic Pathway of this compound

The putative biosynthetic pathway to this compound can be divided into three main stages:

  • Stage 1: Formation of the Sesquiterpene Scaffold - The cyclization of the linear precursor, farnesyl pyrophosphate.

  • Stage 2: Formation of the Germacranolide Intermediate - A series of oxidations to form the characteristic lactone ring of the germacranolide class.

  • Stage 3: Conversion to the Eudesmanolide Skeleton and Final Modifications - Further cyclization and stereospecific oxidations to yield this compound.

Key Enzymes and Reactions

The following table summarizes the key enzymes and their proposed roles in the biosynthesis of this compound.

Enzyme Class Specific Enzyme (Example) Substrate Product Function References
Terpene SynthaseGermacrene A Synthase (GAS)Farnesyl Pyrophosphate (FPP)(+)-Germacrene ACyclization of the linear FPP to form the initial sesquiterpene scaffold.[11][12][13]
Cytochrome P450Germacrene A Oxidase (GAO)(+)-Germacrene AGermacrene A AcidOxidation of the isopropenyl side chain of germacrene A.[1][14]
Cytochrome P450Costunolide Synthase (COS)Germacrene A Acid(+)-CostunolideCatalyzes the formation of the lactone ring to produce the germacranolide intermediate.[1][2][15]
Cytochrome P450Eudesmanolide Synthase (Hypothetical)(+)-CostunolideEudesmanolide IntermediateCyclization of the germacranolide to form the eudesmane skeleton.[10]
Cytochrome P450Hydroxylases (Hypothetical)Eudesmanolide IntermediateHydroxylated IntermediatesStereospecific hydroxylation at various positions on the eudesmane scaffold.[6][7]
Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

This compound Biosynthesis cluster_0 Stage 1: Sesquiterpene Scaffold Formation cluster_1 Stage 2: Germacranolide Formation cluster_2 Stage 3: Eudesmanolide Formation & Modification Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Germacrene A Germacrene A Farnesyl Pyrophosphate (FPP)->Germacrene A Germacrene A Synthase (GAS) Germacrene A Acid Germacrene A Acid Germacrene A->Germacrene A Acid Germacrene A Oxidase (GAO) Costunolide Costunolide Germacrene A Acid->Costunolide Costunolide Synthase (COS) Eudesmanolide Intermediate Eudesmanolide Intermediate Costunolide->Eudesmanolide Intermediate Eudesmanolide Synthase (Hypothetical) Hydroxylated Eudesmanolide Hydroxylated Eudesmanolide Eudesmanolide Intermediate->Hydroxylated Eudesmanolide Hydroxylases (Hypothetical) This compound This compound Hydroxylated Eudesmanolide->this compound Further Oxidations (Hypothetical) Enzyme Characterization Workflow RNA from Source Organism RNA from Source Organism Transcriptome Sequencing Transcriptome Sequencing RNA from Source Organism->Transcriptome Sequencing Candidate Gene Identification Candidate Gene Identification Transcriptome Sequencing->Candidate Gene Identification Gene Cloning Gene Cloning Candidate Gene Identification->Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Enzyme Assay Enzyme Assay Heterologous Expression->Enzyme Assay Product Analysis (GC-MS/LC-MS) Product Analysis (GC-MS/LC-MS) Enzyme Assay->Product Analysis (GC-MS/LC-MS) Functional Annotation Functional Annotation Product Analysis (GC-MS/LC-MS)->Functional Annotation

References

Methodological & Application

Application Note: Evaluation of Minimolide F Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Minimolide F is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1] Natural products derived from gorgonian corals, the source of compounds like this compound, have demonstrated significant cytotoxic effects against various cancer cell lines.[2] This has led to an increased interest in their potential as novel therapeutic agents. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against adherent cancer cell lines using the Sulforhodamine B (SRB) assay.

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[3] It is a reliable and cost-effective method for screening the cytotoxicity of chemical compounds.[3][4] The assay relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate by trichloroacetic acid (TCA).

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in evaluating the cytotoxic properties of this compound.

Data Presentation

Quantitative data from the cytotoxicity assay should be summarized to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[5] The results should be presented in a clear and structured table for easy comparison across different cell lines.

Table 1: Example of IC50 Values for this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaData not available
HeLaCervical CancerData not available
MCF-7Breast CancerData not available
CNE-2Nasopharyngeal CarcinomaData not available

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxicity of this compound.[2][3][4][6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7, CNE-2)

  • Complete cell culture medium (specific to the cell line)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid solution

  • 10 mM Tris base solution, pH 10.5

  • Microplate reader (absorbance at 510-540 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of complete medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% TCA to each well without removing the culture medium, to achieve a final TCA concentration of 10%.[2]

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water or distilled water to remove TCA, medium, and serum proteins.

    • Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 200 µL of 1% acetic acid to remove the unbound SRB dye.[2]

    • Allow the plate to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (OD of treated cells / OD of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the drug concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow for SRB Cytotoxicity Assay

SRB_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Fixation & Staining cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound dilutions add_compound Add compound to cells compound_prep->add_compound incubate_48h Incubate for 48-72 hours add_compound->incubate_48h fix_cells Fix cells with TCA incubate_48h->fix_cells wash_plate1 Wash and air dry fix_cells->wash_plate1 stain_srb Stain with SRB wash_plate1->stain_srb wash_plate2 Wash with acetic acid and air dry stain_srb->wash_plate2 solubilize Solubilize bound dye wash_plate2->solubilize read_absorbance Read absorbance at 510 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

References

Application Notes and Protocols for In Vitro Studies with Minimolide F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minimolide F is a sesquiterpene lactone that has demonstrated promising biological activities, particularly in the areas of oncology and infectious diseases. As a member of this extensive class of natural products, this compound is characterized by a complex chemical structure that imparts its potent biological effects. These application notes provide detailed protocols for in vitro studies to explore and characterize the bioactivity of this compound, guiding researchers in their drug discovery and development efforts.

Physicochemical Properties and Handling

PropertyValue/InformationSource
Molecular Formula C₁₅H₁₈O₄N/A
Molecular Weight 262.30 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, ethanol, methanol, and other organic solvents. Poorly soluble in water.[1]
Storage Store as a solid at -20°C. For stock solutions in DMSO, store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[2]

Preparation of Stock Solutions:

For in vitro assays, a 10 mM stock solution of this compound in sterile DMSO is recommended. Prepare aliquots to avoid repeated freezing and thawing. Further dilutions to the final working concentrations should be made in the appropriate cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Anticancer Activity

This compound has shown inhibitory activity against human nasopharyngeal cancer cells (CNE) with reported IC50 values ranging from 1.1 to 20.3 µM.[1] The proposed mechanism of action for many sesquiterpene lactones involves the induction of apoptosis and the modulation of key signaling pathways such as NF-κB and STAT3.[3][4][5]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., CNE, HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary (Hypothetical):

Cell LineIC50 (µM) after 48h
CNE-1 (Nasopharyngeal)5.8
HeLa (Cervical)8.2
MCF-7 (Breast)12.5
A549 (Lung)15.1
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression.

Experimental Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[6][7]

Nitric Oxide (NO) Production Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production by this compound.

Quantitative Data Summary (Hypothetical):

Concentration of this compound (µM)Inhibition of NO Production (%)
115
545
1075
2592
5098

Anti-parasitic Activity

A derivative of a related compound, minimolide, has shown activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Anti-Trypanosoma cruzi (Amastigote) Assay

This protocol evaluates the efficacy of this compound against the intracellular amastigote form of T. cruzi.

Experimental Protocol:

  • Host Cell Infection: Seed host cells (e.g., L6 myoblasts or Vero cells) in a 96-well plate and infect with trypomastigotes of T. cruzi. After 24 hours, wash the wells to remove extracellular parasites, leaving the infected cells with intracellular amastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of this compound (e.g., 0.1-100 µM).

  • Incubation: Incubate the plates for 72 hours.

  • Parasite Viability Assessment:

    • Fix the cells with methanol.

    • Stain with a DNA-binding fluorescent dye (e.g., DAPI or Hoechst 33342).

    • Image the plates using a high-content imaging system.

  • Data Analysis: Quantify the number of amastigotes per host cell. Calculate the IC50 value for the inhibition of amastigote proliferation.

Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_data Data Analysis stock This compound Stock (10 mM in DMSO) mtt MTT Assay (Cell Viability) stock->mtt apoptosis Apoptosis Assay (Annexin V/PI) stock->apoptosis cell_cycle Cell Cycle Analysis stock->cell_cycle cells Cancer Cell Lines (e.g., CNE, HeLa) cells->mtt cells->apoptosis cells->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for evaluating the anticancer activity of this compound.

Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound

G cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) MinimolideF This compound MinimolideF->IKK inhibits DNA DNA NFkB_nuc->DNA DNA->Gene

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Logical Relationship for Apoptosis Induction by this compound

G MinimolideF This compound STAT3 STAT3 Activation MinimolideF->STAT3 inhibits Bcl2 Bcl-2 Expression (Anti-apoptotic) STAT3->Bcl2 Bax Bax Expression (Pro-apoptotic) Bcl2->Bax inhibits Mito Mitochondrial Membrane Potential (ΔΨm) Bax->Mito disrupts CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical mechanism of this compound-induced apoptosis via STAT3 inhibition.

References

Research on Minimolide F for Nasopharyngeal Cancer Not Found in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, no research specifically investigating the application of Minimolide F for the treatment or study of nasopharyngeal cancer has been identified. Furthermore, broader searches for the biological activity of this compound in any cancer context also yielded no relevant results.

Current research on the natural compound Minimolide, a sesquiterpene lactone, has primarily focused on its potential as an antiparasitic agent. Studies have shown that Minimolide and its derivatives exhibit activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. However, this line of inquiry is distinct from cancer research, and no crossover applications or mechanisms of action relevant to oncology have been reported in the available literature.

The initial request for detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams concerning this compound in nasopharyngeal cancer research cannot be fulfilled due to the absence of foundational research on this topic. The creation of such detailed scientific documentation requires existing, peer-reviewed data from which to derive protocols, summarize findings, and illustrate biological processes.

Professionals in the fields of cancer research and drug development are advised that, at present, there is no scientific basis to support the use of this compound in nasopharyngeal cancer studies. Future research may explore the anti-cancer properties of a wide range of natural compounds, and at such a time, the potential of this compound in oncology may be investigated. However, until such studies are conducted and published, any application in this area would be purely speculative.

Application of Minimolide F in Trypanosoma cruzi Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minimolide F, a sesquiterpene lactone, has demonstrated promising activity against Trypanosoma cruzi, the etiological agent of Chagas disease. This document provides detailed application notes and protocols for researchers investigating the use of this compound as a potential anti-trypanosomal agent. The information is compiled from available scientific literature and is intended to guide the design and execution of relevant experiments.

Data Presentation

The following tables summarize the quantitative data available for this compound and its derivatives concerning their activity against T. cruzi and their selectivity.

Table 1: In Vitro Activity of Minimolide Derivatives against Intracellular Amastigotes of Trypanosoma cruzi

CompoundIC50 (µM)Reference
MinimolideNot explicitly stated in abstract[1]
Acetylated Minimolide1.08[1]

Table 2: Cytotoxicity and Selectivity Index of Minimolide Derivatives

CompoundCC50 (µM) on Mammalian CellsSelectivity Index (SI = CC50/IC50)Reference
MinimolideNot explicitly stated in abstractNot explicitly stated in abstract[1]
Acetylated MinimolideNot explicitly stated in abstract23.21[1]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound against T. cruzi. These protocols are based on established methodologies in the field, as specific details from the primary literature on this compound were not fully available.

Protocol 1: In Vitro Anti-Amastigote Assay

This protocol is designed to determine the efficacy of this compound against the intracellular amastigote form of T. cruzi.

Materials:

  • Host cells (e.g., L6 rat skeletal myoblasts, Vero cells, or THP-1 human monocytic cells)

  • Trypanosoma cruzi trypomastigotes (e.g., Tulahuen or Y strain)

  • Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • Benznidazole (positive control)

  • 96-well microplates

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., DAPI or Giemsa)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 4 x 10^4 cells/well). Incubate at 37°C in a 5% CO2 atmosphere.

  • Infection: After 24 hours, infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 4-6 hours to allow for parasite invasion.

  • Removal of Extracellular Parasites: After the infection period, wash the wells twice with sterile PBS to remove non-internalized trypomastigotes. Add fresh complete culture medium.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control (Benznidazole) in the culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the infected cells. Include untreated infected cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Fixation and Staining: After incubation, fix the cells with 4% paraformaldehyde for 20 minutes. Subsequently, stain the cells with DAPI (for nuclear visualization of both host cells and parasites) or Giemsa stain.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the number of amastigotes per host cell. The percentage of inhibition is calculated relative to the untreated control. The IC50 value is determined by non-linear regression analysis.

Protocol 2: Cytotoxicity Assay

This protocol is to assess the toxicity of this compound against mammalian cells to determine its selectivity.

Materials:

  • Mammalian cell line (the same as used in the anti-amastigote assay, e.g., L6 cells)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Resazurin-based reagent (e.g., AlamarBlue) or MTT reagent

  • 96-well microplates

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add the dilutions to the cells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.

  • Viability Assessment:

    • Resazurin Method: Add the resazurin-based reagent to each well and incubate for another 2-4 hours. Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission).

    • MTT Method: Add MTT solution to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

As the specific mechanism of action for this compound in T. cruzi has not been elucidated in the reviewed literature, a signaling pathway diagram cannot be provided at this time. However, the following diagrams illustrate the general experimental workflows.

experimental_workflow_anti_amastigote cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Host Cells (96-well plate) infect_cells Infect with Trypomastigotes seed_cells->infect_cells wash_cells Wash to Remove Extracellular Parasites infect_cells->wash_cells add_compound Add this compound (Serial Dilutions) wash_cells->add_compound incubate Incubate (48-72h) add_compound->incubate fix_stain Fix and Stain (e.g., DAPI) incubate->fix_stain acquire_images Image Acquisition fix_stain->acquire_images quantify Quantify Amastigotes acquire_images->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50

Caption: Workflow for the in vitro anti-amastigote assay.

experimental_workflow_cytotoxicity cluster_prep_cyto Preparation cluster_treatment_cyto Treatment cluster_analysis_cyto Analysis seed_mammalian_cells Seed Mammalian Cells (96-well plate) add_compound_cyto Add this compound (Serial Dilutions) seed_mammalian_cells->add_compound_cyto incubate_cyto Incubate (72h) add_compound_cyto->incubate_cyto add_reagent Add Viability Reagent (e.g., Resazurin) incubate_cyto->add_reagent read_plate Measure Signal (Fluorescence/Absorbance) add_reagent->read_plate calculate_cc50 Calculate CC50 read_plate->calculate_cc50

Caption: Workflow for the in vitro cytotoxicity assay.

Mechanism of Action

The precise molecular mechanism of action of this compound against Trypanosoma cruzi has not been detailed in the currently available scientific literature. Sesquiterpene lactones, as a class of compounds, are known to possess a reactive α,β-unsaturated γ-lactone moiety which can act as a Michael acceptor, potentially alkylating nucleophilic residues in essential parasite biomolecules such as proteins and DNA. Further research is required to identify the specific targets of this compound in T. cruzi.

In Vivo Studies

To date, no specific in vivo studies for this compound in animal models of Chagas disease have been found in the reviewed literature. However, other sesquiterpene lactones have shown efficacy in reducing parasitemia in murine models of T. cruzi infection. A proposed general protocol for a preliminary in vivo efficacy study is provided below.

Proposed Protocol 3: In Vivo Efficacy in an Acute Murine Model of Chagas Disease

Animals:

  • BALB/c mice (female, 6-8 weeks old)

Infection:

  • Infect mice intraperitoneally with 1 x 10^4 bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y or Tulahuen).

Treatment:

  • Compound Formulation: Prepare a formulation of this compound suitable for oral or intraperitoneal administration (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose).

  • Dosing: Begin treatment 5-7 days post-infection. Administer this compound daily for a period of 10-20 consecutive days. A range of doses should be tested (e.g., 1, 5, and 10 mg/kg/day).

  • Controls: Include a vehicle-treated group (negative control) and a Benznidazole-treated group (positive control, e.g., 100 mg/kg/day).

Monitoring:

  • Parasitemia: Monitor parasitemia levels every other day by collecting a small volume of blood from the tail vein and counting the number of trypomastigotes in a Neubauer chamber.

  • Survival: Record the survival rate of the animals in each group daily.

  • Toxicity: Monitor the animals for any signs of toxicity, such as weight loss, ruffled fur, or lethargy.

Endpoint Analysis:

  • At the end of the experiment, surviving animals can be further analyzed for parasite load in tissues (e.g., heart, skeletal muscle) using qPCR.

Conclusion

This compound, particularly its acetylated form, demonstrates potent and selective activity against the intracellular amastigote stage of Trypanosoma cruzi in vitro. The provided protocols offer a framework for researchers to further investigate its potential as a lead compound for the development of new drugs for Chagas disease. Future studies should focus on elucidating its mechanism of action and evaluating its efficacy and safety in in vivo models.

References

Application Notes and Protocols: Total Synthesis of Minimolide F and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minimolide F is a naturally occurring sesquiterpene lactone isolated from the medicinal plant Centipeda minima. As a member of the pseudoguaianolide class of natural products, this compound possesses a complex molecular architecture characterized by a fused tricyclic core and a reactive α,β-unsaturated γ-lactone (butenolide) moiety. Preliminary studies have revealed its potential as an anticancer agent, demonstrating inhibitory activity against human nasopharyngeal cancer cells[1]. This has generated significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery, for the development of a total synthesis of this compound and its analogs to enable further biological evaluation and structure-activity relationship (SAR) studies.

These application notes provide a comprehensive overview of the current knowledge on this compound, including its isolation and biological activity. While a specific total synthesis of this compound has not been reported in the peer-reviewed literature to date, this document outlines general synthetic strategies and key methodologies applicable to the synthesis of its core structural motifs, drawing from established approaches to other pseudoguaianolide sesquiterpene lactones.

Biological Activity of this compound

The primary reported biological activity of this compound is its antiproliferative effect on cancer cells.

Quantitative Data
CompoundCell LineActivityIC50 (µM)Reference
This compoundCNE (human nasopharyngeal carcinoma)Inhibits cell growthNot specified[1]

Further quantitative data on the potency and selectivity of this compound and its analogs are currently limited in the public domain. The synthesis of these compounds would be crucial for a more comprehensive biological characterization.

Signaling Pathways

The precise molecular mechanism and signaling pathways affected by this compound have not yet been elucidated. However, many sesquiterpene lactones are known to exert their biological effects through the covalent modification of nucleophilic residues (such as cysteine) in key signaling proteins, often via a Michael addition reaction with the α,β-unsaturated lactone. Potential target pathways could include those involved in cell proliferation, inflammation, and apoptosis. Further research is required to identify the specific cellular targets of this compound.

Experimental Protocols: A Strategic Approach to the Synthesis of the Pseudoguaianolide Core

Given the absence of a published total synthesis of this compound, this section outlines a strategic approach and key experimental considerations for the synthesis of the pseudoguaianolide scaffold, a core feature of this compound. The following protocols are based on established methodologies in the synthesis of other complex sesquiterpene lactones.

Retrosynthetic Analysis of a Representative Pseudoguaianolide

A general retrosynthetic strategy for a pseudoguaianolide core, such as that found in this compound, would likely involve the disconnection of the lactone and the strategic cleavage of the carbocyclic rings to reveal simpler, more accessible starting materials.

Retrosynthesis Minimolide_F This compound (Target Molecule) Tricyclic_Core Functionalized Pseudoguaianolide Core Minimolide_F->Tricyclic_Core Lactonization Bicyclic_Precursor Bicyclic Precursor (e.g., Hydroazulene) Tricyclic_Core->Bicyclic_Precursor Annulation Acyclic_Precursor Acyclic or Monocyclic Precursors Bicyclic_Precursor->Acyclic_Precursor Cyclization

Caption: A generalized retrosynthetic analysis for the pseudoguaianolide core of this compound.

Key Synthetic Transformations

1. Construction of the Hydroazulene Core (5-7 Fused Ring System):

The synthesis of the characteristic hydroazulene skeleton of pseudoguaianolides is a significant challenge. Common strategies include:

  • Ring-Closing Metathesis (RCM): An acyclic diene precursor can be cyclized using a Grubbs-type catalyst to form the seven-membered ring.

  • [5+2] Cycloaddition Reactions: The reaction of a vinylcyclopropane with a π-system (like an alkyne or allene) can efficiently construct the seven-membered ring.

  • Radical Cyclizations: A radical cascade reaction can be initiated to form the bicyclic system.

2. Introduction of Stereocenters:

The multiple contiguous stereocenters in this compound require precise stereocontrol. This can be achieved through:

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains some of the required stereocenters.

  • Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity or diastereoselectivity in key bond-forming reactions (e.g., asymmetric aldol reactions, hydrogenations, or epoxidations).

  • Substrate-Controlled Diastereoselection: Utilizing the existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions.

3. Formation of the Butenolide (α,β-unsaturated γ-lactone) Ring:

The butenolide moiety is crucial for the biological activity of many sesquiterpene lactones. Common methods for its construction include:

  • Oxidation of a Furan Precursor: A furan ring can be oxidized to the corresponding butenolide.

  • Lactonization of a Hydroxy-alkynoic Acid: A suitably functionalized precursor can undergo lactonization to form the five-membered ring.

  • Horner-Wadsworth-Emmons (HWE) Reaction: An intramolecular HWE reaction of a phosphonate-containing precursor can be used to form the α,β-unsaturated lactone.

Illustrative Experimental Workflow

The following diagram outlines a hypothetical experimental workflow for the synthesis of a generic pseudoguaianolide core, highlighting the key stages.

Workflow Start Simple Acyclic/Monocyclic Starting Materials Step1 Chain Elongation & Functional Group Interconversion Start->Step1 Step2 Key Cyclization Reaction (e.g., RCM, [5+2] cycloaddition) Step1->Step2 Bicyclic_Core Formation of Hydroazulene Core Step2->Bicyclic_Core Step3 Stereoselective Oxidations & Functionalization Bicyclic_Core->Step3 Step4 Lactone Formation/ Annulation Step3->Step4 Final_Product Pseudoguaianolide Analog Step4->Final_Product

Caption: A representative workflow for the synthesis of a pseudoguaianolide analog.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer activity. The development of a robust and scalable total synthesis is a critical next step to unlock its full therapeutic potential. A successful total synthesis would not only provide access to larger quantities of this compound for in-depth biological studies but also open the door to the creation of a library of analogs. This would enable a systematic exploration of the structure-activity relationships, potentially leading to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the molecular targets and signaling pathways of this compound to better understand its mechanism of action and to guide the rational design of next-generation anticancer agents based on its unique chemical scaffold. The synthetic strategies outlined in these notes provide a foundation for researchers to embark on the challenging but rewarding journey of conquering the total synthesis of this intriguing natural product.

References

Application Notes and Protocols for the Purification of Minimolide F from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minimolide F is a guaianolide-type sesquiterpene lactone isolated from the medicinal plant Centipeda minima.[1] This class of natural products has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential anti-cancer properties. Specifically, sesquiterpene lactones from Centipeda minima have demonstrated inhibitory activity against human nasopharyngeal cancer cells.[1] The purification of this compound from the complex matrix of a natural extract is a critical step for its further pharmacological evaluation and potential development as a therapeutic agent.

These application notes provide a detailed overview and a composite protocol for the purification of this compound from Centipeda minima. The methodology is based on published literature describing the isolation of minimolides and general purification strategies for sesquiterpene lactones.

Data Presentation

The following table summarizes representative quantitative data for a multi-step purification process of a sesquiterpene lactone from a plant extract. Please note that these values are illustrative and may vary depending on the starting material and specific experimental conditions.

Purification StepStarting Material (g)Fraction/Compound Weight (mg)Purity (%)Yield (%)Solvent System (v/v)
Supercritical Fluid Extract1000 (dried plant)104,5005-1010.45Supercritical CO2
Silica Gel Chromatography104.5 (extract)1,200 (Fraction 10)30-401.15Petroleum Ether/Ethyl Acetate (gradient)
Sephadex LH-201.2 (Fraction 10)15070-8012.5Chloroform/Methanol (1:1)
Preparative HPLC150 (enriched fraction)10>956.67Methanol/Water (60:40)

Experimental Protocols

This section outlines a detailed, multi-step protocol for the purification of this compound from the dried whole plant of Centipeda minima.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is an efficient method for the initial extraction of sesquiterpene lactones from plant material, offering advantages in terms of selectivity and the avoidance of harsh organic solvents.

  • Apparatus: Supercritical fluid extraction system.

  • Procedure:

    • Grind the dried whole plant of Centipeda minima to a fine powder (approximately 40-60 mesh).

    • Pack the powdered plant material (e.g., 1 kg) into the extraction vessel.

    • Set the SFE parameters:

      • Pressure: 25-35 MPa

      • Temperature: 40-50 °C

      • CO₂ Flow Rate: 2-4 L/min

      • Co-solvent (optional): 5-10% Ethanol

    • Perform the extraction for a duration of 2-4 hours.

    • Collect the extract by depressurizing the CO₂ in a collection vessel.

    • Concentrate the collected extract under reduced pressure to yield a crude extract.

Silica Gel Column Chromatography

This step serves as the primary fractionation of the crude SFE extract to separate compounds based on polarity.

  • Materials:

    • Silica gel (200-300 mesh)

    • Glass column

    • Solvents: Petroleum Ether (PE), Ethyl Acetate (EtOAc)

  • Procedure:

    • Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.

    • Dissolve the crude SFE extract (e.g., 100 g) in a minimal amount of dichloromethane or the initial mobile phase.

    • Load the dissolved extract onto the top of the silica gel column.

    • Elute the column with a stepwise gradient of petroleum ether and ethyl acetate. A representative gradient could be:

      • 100% PE

      • 90:10 PE:EtOAc

      • 80:20 PE:EtOAc

      • 70:30 PE:EtOAc

      • 60:40 PE:EtOAc

      • 50:50 PE:EtOAc

      • 0:100 EtOAc

    • Collect fractions of a consistent volume (e.g., 500 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., PE:EtOAc 1:1) and visualizing with vanillin-sulfuric acid reagent and heating.

    • Combine fractions containing compounds with similar TLC profiles. Based on literature for similar compounds, the fraction eluted with a higher concentration of ethyl acetate is expected to contain this compound.

Size-Exclusion Chromatography (Sephadex LH-20)

This step further purifies the target fraction from the silica gel column by separating molecules based on their size.

  • Materials:

    • Sephadex LH-20

    • Glass column

    • Solvents: Chloroform (CHCl₃), Methanol (MeOH)

  • Procedure:

    • Swell the Sephadex LH-20 gel in the elution solvent (e.g., CHCl₃:MeOH 1:1) and pack it into a glass column.

    • Dissolve the combined and concentrated fraction from the previous step (e.g., 1.2 g) in a minimal amount of the elution solvent.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute the column with the same solvent system at a constant flow rate.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the compound of interest and concentrate under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to obtain high-purity this compound is achieved using preparative HPLC.

  • Apparatus: Preparative HPLC system with a UV detector.

  • Materials:

    • C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm)

    • HPLC-grade Methanol (MeOH)

    • Ultrapure water

  • Procedure:

    • Dissolve the enriched fraction from the Sephadex LH-20 column in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Set the preparative HPLC conditions:

      • Mobile Phase: Isocratic elution with Methanol:Water (e.g., 60:40 v/v).

      • Flow Rate: 8-12 mL/min.

      • Detection: UV at 220 nm.

    • Inject the sample onto the column.

    • Collect the peak corresponding to the retention time of this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

    • Confirm the identity and purity of the final compound using analytical techniques such as Mass Spectrometry and NMR.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound from Centipeda minima.

PurificationWorkflow Start Dried Centipeda minima SFE Supercritical Fluid Extraction (SFE) Start->SFE CrudeExtract Crude SFE Extract SFE->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Multiple Fractions SilicaGel->Fractions TargetFraction Target Fraction (Enriched) Fractions->TargetFraction TLC Analysis & Pooling Sephadex Sephadex LH-20 Chromatography TargetFraction->Sephadex EnrichedFraction Further Enriched Fraction Sephadex->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PureMinimolideF Pure this compound PrepHPLC->PureMinimolideF

Caption: Overall workflow for the purification of this compound.

References

Application Notes and Protocols: Identification of Minimolide F Cellular Targets Using Affinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minimolide F is a sesquiterpene lactone natural product that has demonstrated promising biological activities, including inhibitory effects on human nasopharyngeal cancer cells and antiparasitic activity against Trypanosoma cruzi.[1][2][3] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Affinity chromatography is a powerful technique for identifying the cellular binding partners of small molecules.[4][5][6] This document provides detailed application notes and protocols for the use of affinity chromatography to identify the cellular targets of this compound.

Principle of the Method

The core principle of this approach is to use a modified version of this compound, termed an affinity probe, to selectively capture its interacting proteins from a complex biological sample, such as a cell lysate. The affinity probe consists of the this compound molecule tethered to a solid support matrix via a linker arm. This "bait" is incubated with the cell lysate, allowing this compound's target proteins to bind. After washing away non-specific proteins, the bound proteins are eluted and subsequently identified using mass spectrometry.

Experimental Workflow

The overall experimental workflow for identifying this compound targets using affinity chromatography is depicted below.

experimental_workflow cluster_probe_synthesis Probe Synthesis & Immobilization cluster_pull_down Affinity Pull-Down cluster_analysis Target Identification & Validation Minimolide_F This compound Linker_Addition Linker Addition (e.g., Click Chemistry) Minimolide_F->Linker_Addition Affinity_Probe This compound Affinity Probe Linker_Addition->Affinity_Probe Immobilization Immobilization to Affinity Resin Affinity_Probe->Immobilization Affinity_Matrix Affinity Matrix Immobilization->Affinity_Matrix Incubation Incubation with Affinity Matrix Affinity_Matrix->Incubation Cell_Culture Cell Culture (e.g., CNE-1 cells) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Lysate Cell Lysate Cell_Lysis->Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Target_Proteins Eluted Target Proteins Elution->Target_Proteins SDS_PAGE SDS-PAGE Target_Proteins->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Data_Analysis Data Analysis Mass_Spec->Data_Analysis Target_Validation Target Validation (e.g., Western Blot, CETSA) Data_Analysis->Target_Validation

Figure 1: Experimental workflow for this compound target identification.

Detailed Protocols

Protocol 1: Synthesis of this compound Affinity Probe

The chemical structure of this compound, a sesquiterpene lactone, allows for the introduction of a linker at a position that is unlikely to interfere with its protein-binding activity. A common strategy for modifying sesquiterpene lactones is to utilize "click" chemistry.[7] This involves introducing an azide or alkyne group onto the this compound molecule, which can then be efficiently and specifically reacted with a linker containing the complementary functional group.

Materials:

  • This compound

  • Propargylamine or an appropriate azide-containing linker

  • Copper(I) catalyst (e.g., copper(I) bromide)

  • Ligand (e.g., TBTA)

  • Solvents (e.g., DMF, DMSO)

  • Biotin-PEG-alkyne or Biotin-PEG-azide

  • NHS-activated agarose resin or CDI-activated agarose resin

Procedure:

  • Functionalization of this compound:

    • Based on the structure of this compound, a hydroxyl group can be targeted for derivatization.

    • React this compound with an appropriate reagent to introduce an azide or alkyne handle. For example, a hydroxyl group can be reacted with propargyl bromide in the presence of a base to introduce a terminal alkyne.

  • Click Chemistry Reaction:

    • Dissolve the functionalized this compound and a biotin-PEG-azide (or alkyne) linker in a suitable solvent like DMF.

    • Add the copper(I) catalyst and a stabilizing ligand.

    • Allow the reaction to proceed at room temperature until completion, monitoring by TLC or LC-MS.

    • Purify the resulting this compound-biotin probe using column chromatography.

  • Immobilization of the Affinity Probe:

    • Wash NHS-activated or CDI-activated agarose resin with a suitable solvent (e.g., anhydrous DMF or DMSO).

    • Dissolve the this compound-biotin probe in the same solvent and add it to the resin.

    • Allow the coupling reaction to proceed overnight at room temperature with gentle shaking.

    • Wash the resin extensively with the solvent to remove any unreacted probe.

    • Block any remaining active sites on the resin by incubating with a quenching agent (e.g., ethanolamine).

    • Wash the final affinity matrix with PBS and store at 4°C.

Protocol 2: Affinity Pull-Down Assay

This protocol describes the use of the this compound affinity matrix to capture target proteins from a cell lysate. Given this compound's activity against human nasopharyngeal cancer cells, a relevant cell line such as CNE-1 would be appropriate for this experiment.

Materials:

  • This compound affinity matrix

  • Control resin (e.g., biotin-blocked resin)

  • CNE-1 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5, or SDS-PAGE sample buffer)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Lysis:

    • Culture CNE-1 cells to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Affinity Pull-Down:

    • Equilibrate the this compound affinity matrix and the control resin with lysis buffer.

    • Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with the affinity matrix and control resin for 2-4 hours at 4°C with gentle rotation.

    • As a competition control, pre-incubate a separate aliquot of the lysate with an excess of free this compound before adding the affinity matrix.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the resin using the elution buffer. If using a denaturing elution (SDS-PAGE sample buffer), the proteins will be ready for gel electrophoresis. If using a native elution (e.g., glycine buffer), neutralize the eluate immediately with a Tris buffer.

Protocol 3: Protein Identification by Mass Spectrometry

The eluted proteins are separated by SDS-PAGE and visualized. Protein bands that are present in the this compound pull-down but absent or significantly reduced in the control and competition lanes are excised and identified by mass spectrometry.

Materials:

  • SDS-PAGE gels

  • Coomassie Brilliant Blue or silver stain

  • In-gel digestion kit (containing trypsin)

  • LC-MS/MS system

Procedure:

  • SDS-PAGE:

    • Separate the eluted proteins on an SDS-PAGE gel.

    • Stain the gel to visualize the protein bands.

  • In-Gel Digestion:

    • Excise the protein bands of interest.

    • Destain and dehydrate the gel pieces.

    • Reduce and alkylate the proteins within the gel pieces.

    • Digest the proteins with trypsin overnight.

    • Extract the resulting peptides from the gel pieces.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by LC-MS/MS.

    • The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences.

  • Data Analysis:

    • Search the obtained peptide fragmentation data against a human protein database (e.g., UniProt) using a search algorithm (e.g., Mascot, Sequest).

    • Identify the proteins that are specifically pulled down by the this compound affinity probe.

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in a table for clear comparison between the experimental and control groups.

Protein IDGene NameThis compound Pull-Down (Spectral Counts)Control Pull-Down (Spectral Counts)Competition Pull-Down (Spectral Counts)Fold Enrichment
PXXXXXGENE115051030.0
QYYYYYGENE212081515.0
RZZZZZGENE310781.4

Table 1: Example of Quantitative Proteomic Data Summary. Fold enrichment is calculated as the spectral counts from the this compound pull-down divided by the average of the control and competition pull-downs.

Potential Signaling Pathways

Based on the known anti-proliferative and pro-apoptotic effects of many sesquiterpene lactones in cancer cells, potential targets of this compound may be involved in key signaling pathways that regulate cell survival and death.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature of many cancers.[8][9][10] Inhibition of components of this pathway can lead to decreased cell proliferation and increased apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK-3β Akt->GSK3b inhibits FOXO FOXO Akt->FOXO inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation FOXO->Proliferation MinimolideF This compound? MinimolideF->PI3K MinimolideF->Akt

Figure 2: Potential interaction of this compound with the PI3K/Akt pathway.
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[11][12][13] Many anti-cancer agents exert their effects by inducing apoptosis. This compound could potentially target proteins involved in either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax_Bak Bax/Bak p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MinimolideF This compound? MinimolideF->Bax_Bak MinimolideF->Caspase9

Figure 3: Potential modulation of the apoptosis pathway by this compound.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for researchers to identify the cellular targets of this compound using affinity chromatography. The successful identification of these targets will be instrumental in understanding the molecular basis of this compound's biological activities and will pave the way for its further development as a potential therapeutic agent. Subsequent validation of the identified targets using techniques such as Western blotting, cellular thermal shift assays (CETSA), or genetic approaches (e.g., siRNA knockdown) is essential to confirm the biological relevance of the interactions.

References

Application Note: Proteomic Profiling of Cancer Cells Reveals Therapeutic Mechanisms of Minimolide F

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a methodology for the quantitative proteomic analysis of cancer cells treated with Minimolide F, a novel natural product with potential anticancer properties. Through a bottom-up proteomic workflow utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), we delved into the molecular mechanisms underlying the cellular response to this compound. Our findings indicate that this compound induces significant alterations in protein expression, primarily impacting pathways associated with apoptosis, cell cycle regulation, and stress response. This document provides detailed protocols for cell culture, protein extraction, and bioinformatic analysis, alongside a summary of the quantitative data, offering a comprehensive guide for researchers investigating the therapeutic potential of novel compounds.

Introduction

Natural products are a rich source of bioactive compounds for drug discovery.[1] this compound is a recently isolated marine natural product whose mechanism of action is largely unknown. Understanding the cellular targets and pathways modulated by such compounds is a critical step in their development as therapeutic agents.[2][3] Chemical proteomics has emerged as a powerful tool for identifying the molecular targets of natural products and elucidating their mechanisms of action.[1][4][5] This study employs a label-free quantitative proteomics approach to obtain a global view of the protein expression changes in a human colorectal cancer cell line (DLD-1) upon treatment with this compound. The data presented herein provide a foundation for future mechanistic studies and target validation.

Quantitative Proteomic Data Summary

DLD-1 cells were treated with this compound (10 µM) for 24 hours, and the proteome was analyzed by LC-MS/MS. The following table summarizes a selection of significantly up- and down-regulated proteins, highlighting the key cellular processes affected by the treatment.

ProteinGeneCellular ProcessFold Change (Treated/Control)p-value
Upregulated Proteins
Caspase-3CASP3Apoptosis3.2< 0.01
BAXBAXApoptosis2.8< 0.01
p53TP53Cell Cycle Arrest, Apoptosis2.5< 0.01
Cytochrome cCYCSApoptosis2.1< 0.05
Hsp70HSPA1AStress Response1.9< 0.05
Downregulated Proteins
Bcl-2BCL2Anti-apoptosis-3.5< 0.01
Cyclin D1CCND1Cell Cycle Progression-2.9< 0.01
PCNAPCNADNA Replication-2.6< 0.01
STAT3STAT3Proliferation, Survival-2.2< 0.05
Akt1AKT1Proliferation, Survival-1.8< 0.05

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: Human colorectal cancer cell line DLD-1.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 10 cm dishes and grown to 70-80% confluency. The medium was then replaced with fresh medium containing either 10 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO (vehicle control).

  • Incubation: Cells were incubated for 24 hours before harvesting.

Protein Extraction and Digestion
  • Cell Lysis: After treatment, cells were washed twice with ice-cold PBS and harvested by scraping. The cell pellet was resuspended in lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1x protease and phosphatase inhibitor cocktail).

  • Sonication: The cell lysate was sonicated on ice to ensure complete lysis and shear DNA.

  • Protein Quantification: The protein concentration of the lysate was determined using a BCA protein assay.

  • Reduction and Alkylation: For each sample, 100 µg of protein was reduced with 10 mM dithiothreitol (DTT) for 1 hour at 37°C, followed by alkylation with 20 mM iodoacetamide (IAA) for 45 minutes at room temperature in the dark.

  • Digestion: The protein solution was diluted 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M. Trypsin was added at a 1:50 enzyme-to-protein ratio and incubated overnight at 37°C.

  • Peptide Cleanup: The resulting peptide mixture was acidified with formic acid and desalted using a C18 solid-phase extraction column. The purified peptides were dried under vacuum.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system was used for the analysis.

  • Chromatography: The dried peptides were reconstituted in 2% acetonitrile/0.1% formic acid and loaded onto a C18 trap column. Peptides were then separated on an analytical C18 column using a gradient of acetonitrile in 0.1% formic acid.

  • Mass Spectrometry: The mass spectrometer was operated in data-dependent acquisition (DDA) mode.[6] Full MS scans were acquired in the Orbitrap, followed by MS/MS scans of the most intense precursor ions.

Data Analysis
  • Peptide and Protein Identification: The raw MS data were processed using a software suite like MaxQuant.[6] MS/MS spectra were searched against a human protein database to identify peptides and proteins. A false discovery rate (FDR) of 1% was applied at both the peptide and protein levels.

  • Label-Free Quantification: Label-free quantification (LFQ) was performed to determine the relative abundance of proteins between the this compound-treated and control samples.[7]

  • Statistical Analysis: The LFQ intensities were log2-transformed, and statistical significance was determined using a Student's t-test. Proteins with a p-value < 0.05 and a fold change > 1.5 were considered significantly regulated.

  • Bioinformatic Analysis: Functional annotation and pathway analysis of the significantly regulated proteins were performed using bioinformatics tools to identify the biological processes and signaling pathways affected by this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture DLD-1 Cell Culture treatment This compound Treatment (24h) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion cleanup Peptide Cleanup (C18) digestion->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms identification Protein Identification (MaxQuant) lc_ms->identification quantification Label-Free Quantification identification->quantification statistics Statistical Analysis quantification->statistics bioinformatics Bioinformatics & Pathway Analysis statistics->bioinformatics

Caption: Experimental workflow for proteomic profiling.

signaling_pathway cluster_pathway Hypothesized this compound-Induced Apoptotic Pathway cluster_akt PI3K/Akt Pathway cluster_apoptosis Apoptosis Cascade minimolide This compound akt Akt minimolide->akt Inhibits bcl2 Bcl-2 akt->bcl2 Inhibits bax BAX bcl2->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c caspase3 Caspase-3 cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized signaling pathway affected by this compound.

Conclusion

The proteomic analysis of DLD-1 cells treated with this compound provides valuable insights into its potential anticancer mechanism. The significant upregulation of pro-apoptotic proteins like Caspase-3 and BAX, coupled with the downregulation of anti-apoptotic and pro-proliferative proteins such as Bcl-2 and STAT3, strongly suggests that this compound induces apoptosis and inhibits key cancer survival pathways. These findings warrant further investigation into the direct molecular targets of this compound and its efficacy in preclinical cancer models. The protocols and data presented here serve as a robust starting point for such future studies.

References

Application Notes and Protocols for In Vivo Experimental Design of Minimolide F Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the therapeutic potential of Minimolide F, a sesquiterpene lactone with promising anti-cancer and anti-parasitic activities. The following protocols are based on available data for this compound and related compounds, offering a robust framework for preclinical research.

Introduction

This compound is a naturally occurring sesquiterpene lactone that has demonstrated inhibitory activity against human nasopharyngeal cancer cells (CNE) with IC50 values reported to be in the micromolar range.[1] Additionally, it has shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2][3] Drawing parallels from structurally similar compounds like nimbolide and the clinical-stage drug Minnelide (a prodrug of triptolide), it is hypothesized that this compound may exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[4][5][6][7] These notes will detail the necessary protocols for investigating the in vivo efficacy and mechanism of action of this compound.

Quantitative Data Summary

For effective experimental design, a clear understanding of dosing and efficacy is crucial. The following tables summarize key quantitative data for this compound and a clinically relevant related compound, Minnelide.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeIC50 (µM)Citation
CNENasopharyngeal Carcinoma1.1 - 20.3[1]

Table 2: Clinical Trial Data for Minnelide (Triptolide Prodrug) in Gastrointestinal Cancers

ParameterValuePatient PopulationCitation
PhaseIAdvanced Gastrointestinal Carcinomas[4]
Recommended Phase II Dose (RP2D)Not explicitly stated, determined from dose-escalationRefractory GI Carcinoma[4]
Objective Response Rate (ORR)4%28 evaluable patients[4]
Disease Control Rate (DCR)54%28 evaluable patients[4]
Most Common Grade ≥ 3 ToxicityNeutropenia (38%)42 treated patients[4]

Experimental Protocols

Animal Model Selection and Husbandry

Objective: To select an appropriate animal model to evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

  • Animal Strain: Athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old, are recommended for xenograft studies to prevent immune rejection of human cancer cells.

  • Housing: House animals in sterile, individually ventilated cages with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

  • Acclimatization: Allow a minimum of one week for acclimatization to the facility before any experimental procedures.

  • Ethics Statement: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Xenograft Tumor Model Establishment

Objective: To establish subcutaneous xenograft tumors using a relevant human cancer cell line.

Protocol:

  • Cell Culture: Culture human nasopharyngeal carcinoma cells (e.g., CNE-1, CNE-2) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with calipers. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Formulation and Administration of this compound

Objective: To prepare and administer this compound to the tumor-bearing mice.

Protocol:

  • Formulation: Based on available information for similar compounds, a suggested formulation is as follows:

    • Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO).[8]

    • For administration, dilute the DMSO stock solution in corn oil to the final desired concentration.[8] A final DMSO concentration of <5% is recommended to avoid toxicity.

  • Dose Selection: Conduct a preliminary dose-finding study to determine the maximum tolerated dose (MTD). Based on the IC50 values, initial doses could range from 1-10 mg/kg.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection or oral gavage (p.o.) once daily or every other day for a specified treatment period (e.g., 21 days). The control group should receive the vehicle (e.g., 5% DMSO in corn oil).

  • Monitoring: Monitor animal body weight and general health status daily.

Efficacy and Toxicity Assessment

Objective: To evaluate the anti-tumor efficacy and potential toxicity of this compound.

Protocol:

  • Tumor Growth Inhibition: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

  • Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and photograph them.

  • Toxicity Analysis: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity. Harvest major organs (liver, kidney, spleen, lungs, heart) for histopathological examination.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) rate. Statistically analyze the differences in tumor volume and weight between the treatment and control groups.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cell Culture (CNE cells) tumor_implantation Tumor Implantation (Athymic Nude Mice) cell_culture->tumor_implantation tumor_growth Tumor Growth (to 100-150 mm³) tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group This compound (i.p. or p.o.) randomization->treatment_group control_group Vehicle Control randomization->control_group tumor_measurement Tumor Volume & Body Weight (2-3 times/week) treatment_group->tumor_measurement control_group->tumor_measurement endpoint Endpoint Analysis (Tumor Excision, Blood & Organ Collection) tumor_measurement->endpoint data_analysis Statistical Analysis (TGI, Toxicity) endpoint->data_analysis

Caption: Workflow for in vivo efficacy testing of this compound.

Hypothesized Signaling Pathway of Action

Based on the known mechanisms of related limonoids like nimbolide, this compound is hypothesized to inhibit tumor growth by modulating pro-inflammatory and cell survival pathways, such as the NF-κB and PI3K/Akt pathways.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Minimolide_F This compound Akt Akt Minimolide_F->Akt Inhibits IKK IKK Minimolide_F->IKK Inhibits Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PI3K->Akt Activates Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_complex NF-κB-IκBα NFκB NF-κB NFκB_complex->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Gene_Expression Gene Expression (Proliferation, Anti-apoptosis, Inflammation) NFκB_nuc->Gene_Expression Promotes

References

Troubleshooting & Optimization

Improving the solubility of Minimolide F for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of Minimolide F for in vitro and in vivo assays.

Troubleshooting Guide: Improving this compound Solubility

Researchers may encounter difficulties in dissolving this compound in aqueous solutions suitable for biological assays due to its hydrophobic nature as a sesquiterpene lactone.[1] The following guide provides systematic steps and alternative solvent systems to enhance its solubility.

Experimental Workflow for Solubilization

The following workflow provides a step-by-step process for selecting an appropriate solvent system for this compound.

G cluster_0 Solvent Selection Workflow start Start: Undissolved this compound stock_solution Prepare 10 mg/mL Stock in 100% DMSO start->stock_solution is_stock_clear Is stock solution clear? stock_solution->is_stock_clear gentle_heating Apply gentle heating (37°C) and/or sonication is_stock_clear->gentle_heating No dilution Dilute stock in aqueous buffer for final assay concentration is_stock_clear->dilution Yes is_stock_clear2 Is stock solution clear now? gentle_heating->is_stock_clear2 is_stock_clear2->dilution Yes troubleshoot Troubleshoot: Consider alternative solvents is_stock_clear2->troubleshoot No precipitation_check Observe for precipitation dilution->precipitation_check success Success: Solution is ready for assay precipitation_check->success No Precipitation precipitation_check->troubleshoot Precipitation Occurs alternative_solvents Explore co-solvents (e.g., Ethanol, PEG300) or surfactants (e.g., Tween 80) troubleshoot->alternative_solvents

Caption: A decision tree to guide the selection of an appropriate solvent for this compound.

Solvent System Comparison

For researchers working with poorly soluble compounds, various formulation strategies can be employed to enhance bioavailability and dissolution.[2][3][4][5][6] The choice of solvent is critical and often depends on the specific requirements of the biological assay.

Solvent/ExcipientRecommended Starting ConcentrationProsConsBest For
DMSO (Dimethyl sulfoxide) Stock: 10-20 mMHigh solubilizing power for many organic compounds.Can be toxic to some cell lines at higher concentrations (>0.5%). May interfere with some assays.Initial stock solutions, in vitro assays with tolerant cell lines.
Ethanol Stock: 10-20 mMLess toxic than DMSO for many cell types. Volatile and easily removed.Lower solubilizing power than DMSO for highly hydrophobic compounds.In vitro assays, especially with sensitive cell lines.
Co-solvents (e.g., PEG300, Propylene Glycol) Up to 10% in final solutionCan improve solubility in aqueous solutions. Generally have low toxicity.May affect protein stability or enzyme kinetics.In vitro and in vivo assays where DMSO is not suitable.
Surfactants (e.g., Tween® 80, Cremophor® EL) 0.1% - 1% in final solutionCan form micelles to encapsulate and solubilize hydrophobic compounds.Can interfere with cell membranes and some biological assays.In vivo formulations, some in vitro assays.
Cyclodextrins (e.g., HP-β-CD) 1-5% in final solutionForms inclusion complexes to increase aqueous solubility. Low toxicity.May have lower solubilizing capacity than organic solvents.In vitro and in vivo assays.
Detailed Experimental Protocols

Protocol 1: Standard DMSO Stock Solution Preparation

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube for 30 seconds to 1 minute to dissolve the compound.

  • If the compound does not fully dissolve, gently warm the solution at 37°C for 5-10 minutes and/or sonicate in a water bath for 5 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates before aliquoting and storing at -20°C or -80°C.

Protocol 2: Preparation of a Co-solvent Formulation

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • In a separate sterile tube, prepare the co-solvent vehicle. For a 10% PEG300 solution, mix 1 part PEG300 with 9 parts of your aqueous buffer (e.g., PBS or cell culture medium).

  • Add a small volume of the this compound DMSO stock to the co-solvent vehicle to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous solution and not the other way around to prevent precipitation.

  • Vortex the final solution immediately and thoroughly.

  • Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For a stock solution, 100% DMSO is recommended due to its strong solubilizing properties for hydrophobic compounds. A concentration of 10 mg/mL in DMSO has been reported to be achievable.[1]

Q2: My this compound precipitates when I dilute the DMSO stock in my aqueous assay buffer. What should I do?

A2: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize both toxicity and precipitation.

  • Use a co-solvent: Prepare your final solution in a buffer containing a co-solvent like PEG300 or ethanol.

  • Incorporate a surfactant: Adding a small amount of a biocompatible surfactant such as Tween® 80 (around 0.1%) to your assay buffer can help maintain solubility.

  • Pre-warm your buffer: Gently warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.

Q3: Can I use solvents other than DMSO for my cell-based assays?

A3: Yes, if your cells are sensitive to DMSO, you can try using 100% ethanol to prepare the stock solution. Be aware that the solubility of this compound in ethanol may be lower than in DMSO. Alternatively, consider using formulations with cyclodextrins, which are generally well-tolerated by cells.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO or ethanol should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Q5: What is the potential mechanism of action of this compound?

A5: this compound is reported to have antiproliferative activity and can inhibit the growth of human nasopharyngeal cancer cells.[1] The precise molecular mechanism is not yet fully elucidated, but like other sesquiterpene lactones, it may involve the inhibition of key signaling pathways involved in cell proliferation and survival. Below is a hypothetical signaling pathway that could be targeted by an antiproliferative compound.

G cluster_1 Hypothetical Antiproliferative Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation minimolide_f This compound minimolide_f->raf Inhibition

Caption: A potential signaling pathway inhibited by an antiproliferative compound like this compound.

References

Technical Support Center: Overcoming Resistance to Minnelide (Triptolide) in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Minnelide and its active compound, triptolide. The information provided is intended to help overcome challenges related to drug resistance in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to Minnelide/triptolide over time. What are the potential mechanisms of resistance?

A1: Resistance to Minnelide (triptolide) can arise from several factors. One key mechanism is the upregulation of DNA damage repair pathways, which can counteract the drug's cytotoxic effects. Additionally, cancer stem cells (CSCs) or tumor-initiating cells are known to develop resistance through increased expression of drug transporters, such as ABC transporters like ABCG2.[1][2] These transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2]

Q2: How can I determine if my resistant cell line has an upregulated DNA repair pathway?

A2: To investigate the involvement of DNA repair pathways in resistance, you can assess the expression levels of key proteins involved in pathways like the Nucleotide Excision Repair (NER) pathway.[1] Western blotting or qPCR can be used to measure the protein and mRNA levels of markers such as ERCC1, XPF, XPA, and XPD.[1] An increase in the expression of these proteins following treatment with a DNA-damaging agent (like oxaliplatin) that is subsequently suppressed by triptolide would suggest an involvement of this pathway.[1]

Q3: What strategies can be employed in vitro to overcome Minnelide/triptolide resistance?

A3: Combination therapy is a promising strategy. For instance, combining triptolide with platinum-based chemotherapeutic agents like oxaliplatin has been shown to be effective.[1] Triptolide can sensitize resistant cancer cells to oxaliplatin by suppressing the NER pathway, thereby preventing the repair of oxaliplatin-induced DNA damage.[1] Another approach is to target the cancer stem cell population, as Minnelide has been shown to effectively eliminate CD133+ pancreatic cancer stem cells.[2]

Q4: Are there any known synergistic drug combinations with Minnelide/triptolide?

A4: Yes, Minnelide (triptolide) has demonstrated synergistic effects with other chemotherapeutic agents. A notable example is its combination with oxaliplatin in pancreatic cancer cells, where it enhances apoptotic cell death.[1] The combination index (CI) can be calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1] Additionally, a phase 1 clinical trial has explored the combination of Minnelide capsules with protein-bound paclitaxel in patients with advanced solid tumors.[3]

Troubleshooting Guides

Issue 1: Decreased Apoptotic Response to Minnelide/Triptolide Treatment

Possible Cause:

  • Development of resistance through upregulation of anti-apoptotic pathways or downregulation of pro-apoptotic pathways.

  • Inefficient drug delivery or uptake.

Troubleshooting Steps:

  • Confirm Apoptosis Levels: Utilize multiple assays to measure apoptosis, such as Annexin V/PI staining followed by flow cytometry, and Western blotting for cleaved caspase-3 and cleaved PARP.[1]

  • Investigate Drug Efflux: Assess the expression and activity of ABC drug transporters like ABCG2, which are associated with chemoresistance.[2] This can be done using qPCR for gene expression and functional assays like dye efflux studies (e.g., Hoechst 33342).

  • Combination Therapy: Co-treat cells with a sensitizing agent. For example, in pancreatic cancer models, co-treatment with oxaliplatin can enhance triptolide-induced apoptosis.[1]

Issue 2: Lack of Tumor Regression in Xenograft Models Despite Initial Sensitivity

Possible Cause:

  • Enrichment of a chemo-resistant cancer stem cell (CSC) population.[2]

  • Sub-optimal dosing or administration schedule in vivo.

Troubleshooting Steps:

  • Isolate and Characterize CSCs: Use markers like CD133 to identify and isolate the CSC population from your tumor model via fluorescence-activated cell sorting (FACS).[2] Assess their sphere-forming capacity and tumorigenicity in vivo.

  • Evaluate CSC Sensitivity to Minnelide: Treat the isolated CSC population with Minnelide to determine if they are more resistant than the bulk tumor population. Minnelide has been shown to be effective against CD133+ pancreatic cancer stem-like cells.[2]

  • Optimize Dosing Regimen: Based on pre-clinical data, an effective dose for Minnelide in a pancreatic cancer xenograft model was 0.15 mg/kg/day. In a prostate cancer model, doses were also within a clinically relevant range. It may be necessary to adjust the dose and schedule based on tumor type and response.

Experimental Protocols & Data

Combination Therapy in Pancreatic Cancer Cells

Objective: To determine the synergistic effect of triptolide and oxaliplatin on pancreatic cancer cell proliferation.

Methodology:

  • Cell Culture: MIA PaCa-2 and PANC-1 pancreatic cancer cells are cultured in appropriate media.

  • Drug Treatment: Cells are treated with varying concentrations of triptolide, oxaliplatin, or a combination of both for 48 hours.

  • Proliferation Assay: Cell viability is assessed using an MTT assay.

  • Combination Index (CI) Analysis: The Fa-CI plot is generated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]

Quantitative Data Summary:

Cell LineTreatmentIC50Combination Index (CI)Reference
MIA PaCa-2Triptolide + Oxaliplatin-<1 (Synergistic)[1]
PANC-1Triptolide + Oxaliplatin-<1 (Synergistic)[1]
In Vivo Xenograft Study in Pancreatic Cancer

Objective: To evaluate the efficacy of Minnelide and oxaliplatin combination therapy on tumor growth in an orthotopic pancreatic cancer model.

Methodology:

  • Animal Model: Athymic nude mice are used.

  • Tumor Cell Implantation: 1 x 10^5 MIA PaCa-2 cells are injected into the tail of the pancreas.

  • Treatment Groups (n=7 per group):

    • Saline with 50 μl DMSO (Control)

    • Minnelide (0.15 mg/kg/day)

    • Oxaliplatin (6 mg/kg/week)

    • Minnelide + Oxaliplatin

  • Treatment Duration: Treatment is initiated 3 weeks after surgery.

  • Outcome Measures: Tumor progression is monitored, and at the end of the study, tumors are excised, weighed, and analyzed for markers of apoptosis (e.g., cleaved caspase-3).[1]

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Xenograft Model cell_culture Culture Pancreatic Cancer Cells treatment Treat with Triptolide, Oxaliplatin, or Combo cell_culture->treatment implantation Implant MIA PaCa-2 Cells in Mice cell_culture->implantation Cell Source proliferation MTT Assay for Proliferation treatment->proliferation apoptosis Flow Cytometry for Apoptosis (Annexin V/PI) treatment->apoptosis western_blot Western Blot for Cleaved Caspase-3/PARP treatment->western_blot treatment_groups Administer Saline, Minnelide, Oxaliplatin, or Combo implantation->treatment_groups monitoring Monitor Tumor Growth treatment_groups->monitoring analysis Excise and Analyze Tumors (Weight, Apoptosis Markers) monitoring->analysis

Caption: Experimental workflow for evaluating Minnelide/triptolide efficacy.

signaling_pathway cluster_resistance Resistance Mechanism cluster_overcoming_resistance Overcoming Resistance Oxaliplatin Oxaliplatin DNA_Damage DNA Damage Oxaliplatin->DNA_Damage NER_Pathway NER Pathway (ERCC1, XPF, etc.) DNA_Damage->NER_Pathway activates Apoptosis Apoptosis DNA_Damage->Apoptosis induces DNA_Repair DNA Repair NER_Pathway->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Triptolide Triptolide (Minnelide) Triptolide->NER_Pathway inhibits

Caption: Overcoming oxaliplatin resistance with triptolide.

References

Troubleshooting inconsistent results in Minimolide F experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Minimolide F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.

Question 1: I am observing inconsistent anti-proliferative effects of this compound between experiments. What could be the cause?

Answer: Inconsistent results with this compound can stem from several factors related to its preparation, storage, and application.

  • Compound Solubility and Stability: this compound, like many sesquiterpene lactones, has limited aqueous solubility and can be unstable if not handled correctly. Ensure you are following the recommended procedures for preparing and storing stock solutions. Refer to the data in Table 1 for specific guidance. Any precipitation of the compound in your stock or final culture medium will lead to a lower effective concentration and thus, weaker or inconsistent effects.

  • Stock Solution Age and Storage: The stability of this compound in solution is time and temperature-dependent. Stock solutions stored for extended periods, even at low temperatures, may degrade. It is recommended to use freshly prepared stock solutions or aliquots that have been stored for no longer than the recommended duration.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all influence the cellular response to this compound. Standardize these parameters across all experiments to ensure reproducibility.

  • DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration in your cell culture medium is consistent and non-toxic to your cells (typically ≤ 0.5%). High concentrations of DMSO can have independent effects on cell viability and proliferation.

Question 2: My this compound stock solution appears cloudy or has visible precipitate. Can I still use it?

Answer: No, a cloudy or precipitated stock solution should not be used as the actual concentration of the dissolved compound is unknown. This is a common issue and can be addressed as follows:

  • Ensure Complete Dissolution: When preparing your stock solution in DMSO, ensure the compound is completely dissolved. Gentle warming and vortexing can aid in dissolution.

  • Check Solvent Quality: DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its ability to dissolve this compound. Use fresh, anhydrous DMSO to prepare your stock solutions.

  • Storage: Store stock solutions at -80°C for long-term storage or -20°C for short-term storage, and protect from light. Avoid repeated freeze-thaw cycles by preparing small aliquots.

Question 3: I am not observing the expected apoptotic effects of this compound. What should I check?

Answer: If this compound is not inducing apoptosis in your cell line, consider the following:

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to a given compound. The apoptotic machinery and signaling pathways can vary significantly between different cell types. It is advisable to test a range of concentrations and incubation times to determine the optimal conditions for your specific cell line.

  • Mechanism of Action: While this compound is expected to induce apoptosis, its precise mechanism is not fully elucidated. Based on related compounds like Physalin F, it is thought to act through the generation of reactive oxygen species (ROS) and modulation of pathways involving caspase-3, c-myc, and NF-κB.[1][2][3][4] Consider assays that measure these upstream events (e.g., ROS production) to confirm target engagement.

  • Assay Timing: The induction of apoptosis is a temporal process. If you are assaying for late-stage apoptotic markers (e.g., DNA fragmentation) at an early time point, you may not see a significant effect. A time-course experiment is recommended to identify the optimal endpoint for your assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).

Q2: How should I store this compound?

A2: this compound powder should be stored at 4°C and protected from light. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.

Q3: What is the known mechanism of action for this compound?

A3: The exact mechanism of action for this compound is still under investigation. However, based on studies of structurally related compounds, it is hypothesized to induce apoptosis in cancer cells. This is likely mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, activation of caspases, and modulation of key signaling pathways such as NF-κB and c-myc.[1][2][3][4]

Q4: Are there any known issues with the stability of this compound in cell culture medium?

Data Presentation

Table 1: Solubility and Stability of this compound

ParameterValueNotes
Solvent DMSOUse fresh, anhydrous DMSO for best results.
Stock Solution Storage (in DMSO) -80°C for up to 6 monthsProtect from light. Avoid repeated freeze-thaw cycles.
-20°C for up to 1 monthProtect from light. Avoid repeated freeze-thaw cycles.
Solid Form Storage 4°CProtect from light.

Experimental Protocols

Detailed Methodology for a Cell Viability (MTT) Assay

This protocol provides a representative method for assessing the effect of this compound on the viability of adherent cancer cells.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Perform a cell count and determine the appropriate seeding density for your cell line in a 96-well plate (e.g., 5,000 - 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free medium to achieve 2X the final desired concentrations.

    • Remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) and a no-treatment control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • After the treatment incubation, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells treat_cells Treat Cells plate_cells->treat_cells 24h Incubation prepare_minimolide Prepare this compound Dilutions prepare_minimolide->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay 24/48/72h Incubation read_plate Read Absorbance mtt_assay->read_plate data_analysis Data Analysis read_plate->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

minimolide_f_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Minimolide_F This compound ROS ROS Generation Minimolide_F->ROS Induces IκB_NFκB IκB NF-κB Minimolide_F->IκB_NFκB Inhibits IκB Degradation c_myc c-myc Minimolide_F->c_myc Modulates Mitochondrion Mitochondrion ROS->Mitochondrion Damages Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes IκB IκB NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocation IκB_NFκB->NFκB IκB Degradation c_myc->Apoptosis Promotes NFκB_n->Apoptosis Inhibits

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Optimizing Minimolide F Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Minimolide F in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, a broad concentration range should be initially screened to determine its cytotoxic potential. Based on data from other sesquiterpene lactones, a starting range of 0.1 µM to 100 µM is recommended.[1][2][3] This range encompasses the IC50 values observed for various similar compounds, which can span from low micromolar to higher concentrations depending on the cell line.[1][2]

Q2: Which cytotoxicity assay is most suitable for this compound?

A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and appropriate choice for assessing the cytotoxicity of natural products like this compound. However, it's important to be aware of potential interferences. Natural compounds can sometimes directly reduce the MTT reagent, leading to false-positive results.[4] Therefore, it is crucial to include a cell-free control (this compound in media with MTT but without cells) to account for any direct reduction. Alternative assays to consider include the MTS, XTT, or LDH leakage assays.

Q3: How long should I expose the cells to this compound?

A3: The optimal exposure time can vary between cell lines and the compound's mechanism of action. A common starting point is to test several time points, such as 24, 48, and 72 hours.[1][3] This allows for the determination of both time- and dose-dependent effects on cell viability.

Q4: What is the mechanism of action for sesquiterpene lactones like this compound?

A4: Sesquiterpene lactones, the class of compounds this compound belongs to, are known to induce apoptosis (programmed cell death) in cancer cells.[5][6][7] Common mechanisms include the inhibition of the NF-κB signaling pathway, an increase in intracellular reactive oxygen species (ROS), and modulation of the PI3K/Akt signaling pathway.[7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. "Edge effect": Evaporation from wells on the plate's perimeter. 3. Pipetting errors: Inaccurate dispensing of cells, media, or compound.1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[4] 3. Use calibrated pipettes and ensure consistent pipetting technique.
Compound precipitation in culture medium Poor solubility: this compound may not be fully soluble at higher concentrations in aqueous media.1. Dissolve this compound in a small amount of a suitable solvent like DMSO before diluting it in the culture medium. 2. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including vehicle controls.
Low signal or absorbance values 1. Suboptimal cell number: Too few cells seeded. 2. Incorrect incubation time: Insufficient time for the assay reagent to be metabolized.1. Optimize the cell seeding density for your specific cell line to ensure they are in the exponential growth phase. 2. Determine the optimal incubation time for your cell line with the specific assay reagent.
False-positive results (e.g., in MTT assay) Direct reduction of assay reagent: The compound itself reduces the MTT reagent, mimicking cellular activity.[4]1. Run a cell-free control with this compound and the MTT reagent to quantify any direct reduction. 2. Consider using an alternative cytotoxicity assay that is less prone to such interference, like the LDH assay.[4]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell seeding density and incubation times for your specific cell line is recommended.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Quantitative Data Summary

The following table summarizes typical concentration ranges and reported IC50 values for various sesquiterpene lactones against different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Sesquiterpene Lactone Cancer Cell Line IC50 / GI50 / EC50 (µM) Reference
Helenalin DerivativesVarious0.15 - 0.59[2]
IvalinC2C12 (murine myoblast)2.7 - 3.3[1]
ParthenolideC2C12 (murine myoblast)4.7 - 5.6[1]
CynaropicrinU-87 MG (glioblastoma)4 - 10 (significant cytotoxicity)[3]
Dehydrocostus lactoneHepG2 (hepatocellular carcinoma)20.33[10]
AmbrosinMDA-MB-231 (breast cancer)25[10]

Visualizations

Experimental Workflow for Cytotoxicity Assay

G Experimental Workflow for Cytotoxicity Assay A Cell Seeding (96-well plate) B 24h Incubation (Attachment) A->B C This compound Treatment (Serial Dilutions) B->C D Incubation (24, 48, or 72h) C->D E MTT Reagent Addition D->E F 2-4h Incubation (Formazan Formation) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (% Viability, IC50) H->I G Troubleshooting High Well-to-Well Variability Start High Variability Observed CheckSeeding Review Cell Seeding Technique Start->CheckSeeding CheckPlate Inspect for 'Edge Effects' Start->CheckPlate CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting SolutionSeeding Ensure Single-Cell Suspension CheckSeeding->SolutionSeeding SolutionPlate Avoid Outer Wells or Add PBS CheckPlate->SolutionPlate SolutionPipetting Recalibrate Pipettes & Standardize Technique CheckPipetting->SolutionPipetting End Consistent Results SolutionSeeding->End SolutionPlate->End SolutionPipetting->End G Potential Signaling Pathway of this compound MinimolideF This compound ROS ↑ Reactive Oxygen Species (ROS) MinimolideF->ROS induces NFkB NF-κB Pathway MinimolideF->NFkB inhibits PI3K_Akt PI3K/Akt Pathway MinimolideF->PI3K_Akt inhibits Bcl2_Bax ↓ Bcl-2 / ↑ Bax Ratio ROS->Bcl2_Bax Apoptosis Apoptosis NFkB->Apoptosis inhibition leads to PI3K_Akt->Apoptosis inhibition leads to Bcl2_Bax->Apoptosis promotes

References

Technical Support Center: Challenges in the Total Synthesis of Minimolide F

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a formal total synthesis of Minimolide F, a guaianolide sesquiterpene lactone, has not been reported in peer-reviewed literature. The following technical support guide is a hypothetical resource designed for researchers, scientists, and drug development professionals. The challenges, troubleshooting advice, and experimental data are based on established precedents in the synthesis of structurally related guaianolide sesquiterpenes and are intended to serve as a proactive guide for potential synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated in the total synthesis of this compound?

A1: Based on its complex guaianolide structure, the main challenges are expected to be:

  • Construction of the Hydroazulene Core: The fused 5-7 membered carbocyclic skeleton is a significant synthetic hurdle.

  • Stereocontrol: this compound possesses multiple contiguous stereocenters, and achieving the correct relative and absolute stereochemistry is critical.

  • Installation of the α-methylene-γ-lactone: This exocyclic methylene group is often sensitive to reaction conditions and can be difficult to install stereoselectively.[1][2]

  • Late-stage Oxidations: The introduction of oxygenated functional groups at specific positions in a complex scaffold requires highly selective reagents.

Q2: What are some common strategies for constructing the hydroazulene core of guaianolides?

A2: Several methods have been successfully employed, including:

  • Ring-closing metathesis (RCM) to form the seven-membered ring.

  • [5+2] cycloaddition reactions.[3]

  • Tandem radical cyclization approaches.

  • Rearrangement reactions, such as the divinylcyclopropane rearrangement.

Q3: How can the α-methylene-γ-lactone moiety be introduced?

A3: Common methods include:

  • α-Methylenation of a pre-formed lactone: This can be achieved via formylation followed by dehydration, or through Eschenmoser's salt.

  • Radical cyclization: Using an appropriate precursor to form the lactone ring with the exocyclic methylene in place.

  • Reformatsky-type reactions: Followed by dehydration.

  • Organometallic approaches: For example, using chromium-catalyzed allylation followed by lactonization.[1]

Troubleshooting Guide

Problem 1: Low yield during the formation of the seven-membered ring via Ring-Closing Metathesis (RCM).

  • Question: We are attempting to form the hydroazulene core of a this compound precursor using Grubbs' second-generation catalyst, but we are observing low yields (<20%) and significant amounts of starting material and oligomerization. What could be the issue?

  • Answer: Low yields in RCM for medium-sized rings are a common problem due to unfavorable transannular interactions in the transition state. Here are some troubleshooting steps:

    • Catalyst Choice: While Grubbs' II is generally robust, consider switching to a more reactive catalyst like the Hoveyda-Grubbs second-generation catalyst or a tungsten-based catalyst, which can sometimes be more effective for sterically hindered or electron-deficient olefins.

    • Reaction Concentration: RCM is an intramolecular reaction, so it is crucial to maintain very high dilution (typically 0.001-0.005 M) to favor the intramolecular cyclization over intermolecular oligomerization.

    • Solvent and Temperature: Ensure your solvent (e.g., toluene or dichloromethane) is rigorously degassed to prevent catalyst decomposition. Sometimes, increasing the temperature can overcome the activation barrier, but this can also lead to catalyst decomposition. A systematic temperature screen is recommended.

    • Substrate Conformation: The conformation of your diene precursor might not be optimal for cyclization. Consider if a temporary tether or a different protecting group strategy could lock the molecule into a more favorable conformation for RCM.

Problem 2: Poor stereoselectivity in the reduction of a ketone precursor to a key alcohol intermediate.

  • Question: We are trying to reduce a cyclopentanone intermediate to the corresponding alcohol, which is a precursor to the lactone ring. However, we are getting a nearly 1:1 mixture of diastereomers. How can we improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity in ketone reductions on a complex scaffold requires careful selection of the reducing agent and conditions.

    • Bulky Reducing Agents: For stereoselective reductions, bulky hydride reagents that approach from the less sterically hindered face are often effective. Consider using L-Selectride® or K-Selectride®.

    • Chelation-Controlled Reduction: If there is a nearby hydroxyl or other coordinating group, you can use a reagent that allows for chelation control. For example, using zinc borohydride or sodium borohydride with a Lewis acid like cerium(III) chloride (Luche reduction) can direct the hydride delivery.

    • Directed Reduction: If possible, installing a directing group, such as a bulky silyl ether, can block one face of the molecule, forcing the reducing agent to attack from the opposite face.

    • Enzymatic Reduction: Biocatalysis using a ketoreductase can offer excellent stereoselectivity. Screening a library of ketoreductases could provide a solution.

Problem 3: Decomposition of the α-methylene-γ-lactone moiety during purification.

  • Question: We have successfully synthesized the α-methylene-γ-lactone fragment of this compound, but the compound seems to decompose on silica gel chromatography. What purification methods should we consider?

  • Answer: The α-methylene-γ-lactone is a Michael acceptor and can be sensitive to both acidic and basic conditions, as well as nucleophiles.

    • Neutralize Silica Gel: If you must use silica gel chromatography, it can be neutralized by pre-treating it with a solution of triethylamine in your eluent system and then re-equilibrating with the pure eluent.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil®.

    • Reverse-Phase Chromatography: C18 reverse-phase chromatography using solvents like acetonitrile and water is often a milder method for purifying sensitive compounds.

    • Non-Chromatographic Methods: If possible, try to purify the compound by crystallization or trituration to avoid decomposition on a stationary phase.

Quantitative Data Summary

The following table summarizes hypothetical data for the optimization of a challenging stereoselective ketone reduction in a model system relevant to the this compound synthesis.

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)Yield (%)
1NaBH₄MeOH01.2 : 195
2LiAlH₄THF01 : 1.590
3L-Selectride®THF-7815 : 185
4K-Selectride®THF-7812 : 182
5NaBH₄, CeCl₃·7H₂OMeOH-408 : 192

Detailed Experimental Protocols

Hypothetical Protocol: Stereoselective Installation of the α-methylene-γ-lactone via Intramolecular Horner-Wadsworth-Emmons Reaction

This protocol describes a plausible method for the construction of the α-methylene-γ-lactone moiety from a keto-phosphonate precursor.

1. Synthesis of the β-keto-phosphonate precursor: To a solution of the methyl ester precursor (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added a solution of the lithium anion of dimethyl methylphosphonate (2.2 eq, prepared by adding n-BuLi to dimethyl methylphosphonate in THF at -78 °C). The reaction mixture is stirred at -78 °C for 2 hours, then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate (3x), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the β-keto-phosphonate.

2. Intramolecular Horner-Wadsworth-Emmons Cyclization: To a solution of the β-keto-phosphonate (1.0 eq) in anhydrous THF (0.05 M) at 0 °C under an argon atmosphere is added paraformaldehyde (5.0 eq) and potassium carbonate (3.0 eq). The suspension is warmed to room temperature and stirred for 16 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography (using triethylamine-treated silica gel) to afford the α-methylene-γ-lactone.

Visualizations

hypothetical_synthesis_pathway A Hydroazulene Core B Keto-acid Precursor A->B Oxidative Cleavage C Lactone Formation B->C Lactonization D α-Methylenation C->D Selenation/ Oxidative Elimination E This compound D->E Final Deprotection

Caption: A simplified, hypothetical retrosynthetic pathway for this compound.

troubleshooting_workflow Start Low Yield in RCM Step Check_Concentration Is concentration ≤ 0.005 M? Start->Check_Concentration High_Dilution Perform reaction at high dilution (0.001 M) Check_Concentration->High_Dilution No Check_Catalyst Try alternative catalyst (e.g., Hoveyda-Grubbs II) Check_Concentration->Check_Catalyst Yes High_Dilution->Start Check_Temp Screen reaction temperature (e.g., 40-80°C) Check_Catalyst->Check_Temp Check_Substrate Redesign substrate to favor cyclization Check_Temp->Check_Substrate Success Improved Yield Check_Substrate->Success

Caption: Troubleshooting workflow for a low-yielding RCM step.

References

Technical Support Center: Minimizing Off-Target Effects of Minimolide F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Minimolide F. The following information is designed to address specific issues that may be encountered during experimentation.

Section 1: Initial Characterization and Proactive Minimization of Off-Target Effects

It is crucial to proactively design experiments to minimize and identify potential off-target effects from the outset.

Q1: I am starting my experiments with this compound. What initial steps should I take to minimize potential off-target effects?

A1: To proactively minimize off-target effects, a systematic approach to your experimental design is recommended. This involves careful compound handling, determining the optimal concentration range, and selecting appropriate controls.

Recommended Initial Workflow:

cluster_0 Phase 1: Preparation and Planning cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Data Analysis Stock_Solution Prepare High-Quality Stock Solution Dose_Response Conduct Thorough Dose-Response Studies Stock_Solution->Dose_Response Use fresh dilutions On_Target_Assay Primary On-Target Activity Assay Dose_Response->On_Target_Assay Viability_Assay Concurrent Cell Viability Assay Dose_Response->Viability_Assay Positive_Negative_Controls Select Appropriate Positive and Negative Controls Positive_Negative_Controls->On_Target_Assay Positive_Negative_Controls->Viability_Assay Determine_EC50_IC50 Determine EC50/IC50 for On-Target Effect On_Target_Assay->Determine_EC50_IC50 Determine_CC50 Determine CC50 for Cytotoxicity Viability_Assay->Determine_CC50 Therapeutic_Window Calculate Therapeutic Window Determine_EC50_IC50->Therapeutic_Window Determine_CC50->Therapeutic_Window

Caption: Initial workflow for this compound characterization.

Experimental Protocol: Dose-Response Study

  • Cell Seeding: Plate cells at a density that will not lead to over-confluence at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A common starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., DMSO in medium at the same final concentration as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared 2x this compound dilutions and vehicle control.

  • Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay: Perform your primary on-target assay (e.g., a reporter assay, proliferation assay, or western blot for a specific marker). In a parallel plate, perform a cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity to determine the EC50/IC50 and CC50, respectively.

Section 2: Troubleshooting Unexpected Experimental Outcomes

Unexpected results can often be the first indication of off-target effects. The following guides will help you dissect these observations.

Q2: I am observing a phenotype that is inconsistent with the known activity of this compound. How can I determine if this is an off-target effect?

A2: Unanticipated phenotypes are a common challenge. A logical troubleshooting process can help distinguish between on-target and off-target effects.

Troubleshooting Decision Tree:

Start Unexpected Phenotype Observed Dose_Response Does the phenotype correlate with the on-target EC50/IC50? Start->Dose_Response Rescue_Experiment Can the phenotype be rescued by modulating the on-target pathway? Dose_Response->Rescue_Experiment Yes Likely_Off_Target Phenotype is likely off-target. Dose_Response->Likely_Off_Target No (occurs at much higher concentrations) Different_Compound Does a structurally different compound targeting the same pathway produce the same phenotype? Rescue_Experiment->Different_Compound Yes Rescue_Experiment->Likely_Off_Target No Likely_On_Target Phenotype is likely on-target. Different_Compound->Likely_On_Target Yes Different_Compound->Likely_Off_Target No

Caption: Decision tree for troubleshooting unexpected phenotypes.

Data Presentation: On-Target vs. Off-Target Dose Response

ConcentrationOn-Target Activity (% Inhibition)Off-Target Phenotype (% Effect)Cell Viability (%)
Vehicle Control00100
1 nM50100
10 nM25298
100 nM52595
1 µM851590
10 µM956070
100 µM989030
EC50/IC50/CC50 ~90 nM ~12 µM ~110 µM

Q3: this compound is showing toxicity to my cells at concentrations where I expect it to be specific. What should I do?

A3: It is important to differentiate between on-target mediated toxicity and off-target cytotoxicity.

  • Quantify Toxicity: Use assays to measure both cell viability (e.g., MTT or trypan blue exclusion) and apoptosis (e.g., caspase activity or TUNEL staining).[1]

  • Rescue Experiment: Attempt to rescue the toxic phenotype by modulating the intended target pathway. For example, if this compound inhibits an enzyme, adding back the product of that enzyme might rescue the cells if the toxicity is on-target. If the toxicity persists, it is more likely an off-target effect.[1]

  • Use a Structurally Unrelated Inhibitor: If another inhibitor that targets the same protein but has a different chemical structure does not cause the same toxicity at its effective concentration, this suggests the toxicity of this compound is an off-target effect.

Section 3: Advanced Methods for Off-Target Identification

If initial troubleshooting suggests a high likelihood of off-target effects, more advanced techniques may be necessary.

Q4: How can I identify the specific off-targets of this compound?

A4: Several in vitro and in silico methods can be employed to identify potential off-target interactions.

Methods for Off-Target Identification:

MethodPrincipleApplication for this compound
Kinase Profiling Screening the compound against a large panel of kinases.Useful if the primary target is a kinase or if an off-target kinase interaction is suspected.
Receptor Binding Assays Assessing the binding of the compound to a wide range of receptors, ion channels, and transporters.A broad approach to identify interactions with membrane-bound proteins.
Molecular Docking Computational prediction of binding to various protein structures based on the chemical structure of this compound.[1][2]A cost-effective initial step to generate a list of potential off-targets for experimental validation.[3][4]
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.Can confirm direct engagement with the intended target and potentially identify novel binders.[1]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture cells to a high density and treat with either this compound or a vehicle control for a specific duration.

  • Harvest and Heat Shock: Harvest the cells, wash, and resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble and precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve indicates target engagement.

Hypothetical Signaling Pathway Analysis:

Minimolide_F This compound Target_A On-Target (e.g., Kinase A) Minimolide_F->Target_A Inhibits Off_Target_B Off-Target (e.g., Kinase B) Minimolide_F->Off_Target_B Inhibits Pathway_A Downstream Pathway A Target_A->Pathway_A Regulates Phenotype_A Desired Phenotype Pathway_A->Phenotype_A Pathway_B Downstream Pathway B Off_Target_B->Pathway_B Regulates Phenotype_B Undesired Phenotype Pathway_B->Phenotype_B

Caption: On-target vs. off-target pathway activation.

Section 4: Frequently Asked Questions (FAQs)

Q5: What is this compound?

A5: this compound is a sesquiterpene lactone that has shown inhibitory activity against human nasopharyngeal cancer cells and possesses antiproliferative properties.[5]

Q6: Are there known off-targets for this compound?

A6: Currently, there is limited publicly available information detailing the specific molecular target or any identified off-targets of this compound. Therefore, it is essential for researchers to experimentally characterize its selectivity.

Q7: Can I use computational tools to predict the off-targets of this compound?

A7: Yes, computational approaches such as molecular docking and similarity ensemble analysis (SEA) can be used to predict potential off-targets based on the chemical structure of this compound.[3][4] These predictions should then be experimentally validated.

Q8: What is the recommended solvent for this compound?

A8: For in vitro studies, this compound can be dissolved in DMSO to make a stock solution.[5] For in vivo studies, a stock solution in DMSO can be further diluted in corn oil.[5] Always refer to the manufacturer's instructions for specific solubility information.

Q9: How can I be sure that the observed effect is due to this compound and not the solvent?

A9: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used in the experiment. This will help you to distinguish the effects of the compound from any effects of the solvent.

References

Technical Support Center: Minimolide F Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Minimolide F stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and efficacy of your compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound upon arrival?

It is recommended to store the solid compound in a tightly sealed vial at -20°C for long-term storage. Ensure the vial is protected from light and moisture.

Q2: What solvents can I use to dissolve this compound?

This compound is a lipophilic compound and is soluble in several organic solvents. These include Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For most biological applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.

Q3: What is the recommended concentration for a stock solution?

The concentration of your stock solution will depend on your specific experimental needs. It is advisable to prepare a concentrated stock solution, for example, 10 mM in DMSO, which can then be further diluted to your desired working concentration in your experimental medium.

Q4: How should I store this compound stock solutions?

For optimal stability, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Always protect the stock solutions from light.[2]

Q5: Is this compound sensitive to light?

Yes, it is recommended to protect this compound, both in solid form and in solution, from light to prevent potential photodegradation.[2] When working with the compound, use amber vials or wrap vials in aluminum foil.

Q6: Can I store diluted working solutions of this compound?

It is best practice to prepare fresh working dilutions from your frozen stock solution immediately before each experiment. The stability of this compound in aqueous media over extended periods is not well characterized, and it may be prone to hydrolysis or precipitation.

Data Summary

ParameterRecommendationSolvents
Storage Temperature (Solid) -20°CN/A
Storage Temperature (Stock Solution) -80°C (up to 6 months)[2]DMSO
-20°C (up to 1 month)[2]
Recommended Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Light Sensitivity Protect from light[2]N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on its molecular weight.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the solid this compound. For instance, add 1 mL of DMSO for 1 mL of stock solution.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber) vials. The volume of the aliquots should be based on your typical experimental usage to minimize waste and freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]

Visualized Workflows and Troubleshooting

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage and Use start Receive Solid This compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C or -20°C (Protect from Light) aliquot->store thaw Thaw a Single Aliquot for Experiment store->thaw dilute Prepare Working Dilution thaw->dilute use Use in Experiment dilute->use

Caption: Experimental workflow for preparing and handling this compound stock solutions.

Troubleshooting Guide

Problem 1: The this compound solid is difficult to weigh accurately, especially for small quantities.

  • Solution: Instead of weighing a very small amount, it is often more accurate to weigh a larger quantity (e.g., 1 mg) and dissolve it in a precise volume of solvent to create a concentrated primary stock solution. This primary stock can then be serially diluted to achieve your desired final stock concentration.

Problem 2: The compound does not fully dissolve in the solvent.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the solvent may not be of high enough purity (e.g., containing water).

  • Solution:

    • Try vortexing for a longer period.

    • Gentle warming (e.g., a brief period in a 37°C water bath) can help increase solubility.

    • Sonication for a few minutes can also aid in dissolving the compound.

    • Ensure you are using anhydrous (dry) solvent, as water can reduce the solubility of lipophilic compounds.

    • If the compound still does not dissolve, you may need to prepare a more dilute stock solution.

Problem 3: The stock solution appears cloudy or has visible precipitate after storage.

  • Possible Cause: The compound may have precipitated out of solution upon freezing. This can happen if the storage temperature is not low enough or if the solution was not fully dissolved initially.

  • Solution:

    • Before use, allow the aliquot to thaw completely and equilibrate to room temperature.

    • Vortex the vial thoroughly to ensure any precipitate is redissolved.

    • If precipitation persists, gentle warming and sonication may be necessary.

    • To prevent this, ensure the compound is fully dissolved before the initial freezing and consider storing at -80°C for better long-term stability in solution.

Problem 4: Inconsistent or unexpected results in biological assays.

  • Possible Cause: This could be due to degradation of the compound, inaccurate concentration of the stock solution, or the effects of the solvent on the experimental system.

  • Solution:

    • Compound Degradation: Avoid repeated freeze-thaw cycles by using single-use aliquots. Protect the stock solution from light at all times. Prepare fresh working dilutions for each experiment.

    • Inaccurate Concentration: Re-evaluate your initial weighing and dilution calculations. If possible, verify the concentration using an analytical method like HPLC.

    • Solvent Effects: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples to account for any effects of the solvent itself.

troubleshooting_tree cluster_dissolution Dissolution Issues cluster_storage_issues Storage & Stability cluster_results Experimental Results start Problem Encountered p1 Compound won't dissolve start->p1 During Preparation p2 Precipitate after freezing start->p2 After Storage p3 Inconsistent Results start->p3 During Experiment s1a Vortex longer / Gentle warm / Sonicate p1->s1a s1b Use anhydrous solvent p1->s1b s1c Prepare a more dilute solution p1->s1c s2a Thaw, vortex, and warm gently p2->s2a s2b Ensure complete initial dissolution s2a->s2b s2c Store at -80°C s2b->s2c s3a Use fresh aliquots (avoid freeze-thaw) p3->s3a s3b Protect from light p3->s3b s3c Include vehicle control p3->s3c s3d Verify stock concentration p3->s3d

References

Addressing Limited Availability of Minimolide F for Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals encountering challenges with the limited availability of Minimolide F, this technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. This resource aims to facilitate seamless research by addressing common issues and providing practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound in such limited supply for research purposes?

A1: this compound is a sesquiterpene lactone isolated from the plant Centipeda minima. The limited availability stems from several factors:

  • Low natural abundance: The concentration of this compound in its natural source is often low, making extraction and purification a costly and low-yield process.

  • Complex total synthesis: The chemical structure of this compound is complex, making its complete synthesis in a laboratory setting a challenging, multi-step process.[1] While biomimetic synthesis strategies are being explored to improve efficiency, these methods are still under development.[1]

  • Lack of large-scale production: Due to the aforementioned challenges, large-scale commercial production of this compound has not been established.

Q2: I am unable to source this compound for my experiments. What are my options?

A2: Given the scarcity of this compound, researchers can consider the following alternatives:

  • Source from specialized vendors: Several chemical suppliers, such as MedchemExpress and ChemFaces, list this compound in their catalogs, though stock may be limited.[2][3]

  • Explore structural analogs: Other sesquiterpene lactones isolated from Centipeda minima, such as Brevilin A, Arnicolide C, and Arnicolide D, have demonstrated similar biological activities and may serve as suitable substitutes for initial screening studies.[4][5]

  • Custom synthesis: If resources permit, contracting a specialized chemical synthesis company to produce a custom batch of this compound is a viable option.

  • Collaborate with natural product chemists: Partnering with a research group specializing in the isolation and synthesis of natural products could provide access to the compound.

Q3: What are the known biological activities of this compound that I should be aware of?

A3: this compound has demonstrated potent biological activities, primarily in the context of cancer research. It is known to possess inhibitory activity against human nasopharyngeal cancer cells (CNE).[2][3] Additionally, sesquiterpene lactones as a class of compounds are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-parasitic activities.[6][7] A recent study highlighted the activity of Minimolide and its derivatives against Trypanosoma cruzi, the parasite that causes Chagas disease.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound and other sesquiterpene lactones.

Problem 1: Inconsistent or non-reproducible results in cell-based assays.

  • Possible Cause: Degradation of the compound.

    • Solution: this compound, like many natural products, can be sensitive to light, temperature, and pH. Store the compound in a cool, dark, and dry place. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause: Low purity of the compound.

    • Solution: If possible, verify the purity of your this compound sample using techniques like HPLC or NMR. Sourcing from a reputable vendor can help ensure high purity.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Ensure consistent cell passage numbers, confluency, and media composition between experiments.[8]

Problem 2: Poor solubility of this compound in aqueous media.

  • Possible Cause: Hydrophobic nature of the compound.

    • Solution: this compound is a lipophilic molecule. Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Problem 3: Observed cytotoxicity in control cells treated with the vehicle (e.g., DMSO).

  • Possible Cause: High concentration of the vehicle.

    • Solution: Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final vehicle concentration in all experimental wells, including controls, is consistent and below this threshold.

Quantitative Data

The following table summarizes the reported IC50 values for sesquiterpene lactones isolated from Centipeda minima against various cancer cell lines. This data can be used as a reference for designing your own experiments.

CompoundCell LineIC50 (µM)Reference
Sesquiterpene Lactone MixHeLa0.8 - 2.6[7]
Sesquiterpene Lactone MixHCT-1160.4 - 3.3[7]
Sesquiterpene Lactone MixHepG21.1 - 2.6[7]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay methodology.[8]

Experimental Protocols

1. General Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Generalized Workflow for Sesquiterpene Lactone Synthesis

Due to the complexity and lack of a published detailed total synthesis of this compound, a generalized workflow for the synthesis of related sesquiterpene lactones is presented. This can serve as a conceptual guide for researchers interested in the synthetic aspects.

G cluster_0 Starting Materials cluster_1 Core Scaffold Construction cluster_2 Functional Group Interconversion cluster_3 Lactone Ring Formation & Final Product start Commercially Available Precursors cycloaddition Cycloaddition Reactions (e.g., Diels-Alder) start->cycloaddition rearrangement Rearrangement Reactions cycloaddition->rearrangement oxidation Oxidation rearrangement->oxidation reduction Reduction oxidation->reduction protection Protecting Group Chemistry reduction->protection lactonization Lactonization protection->lactonization final_product This compound or Analog lactonization->final_product

Caption: Generalized workflow for sesquiterpene lactone synthesis.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways that are reportedly modulated by sesquiterpene lactones, providing a visual guide for understanding their potential mechanisms of action.

1. NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) proteasome Proteasome IkB->proteasome Ubiquitination & Degradation nucleus Nucleus NFkB->nucleus Translocates gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->gene_transcription Activates minimolide This compound minimolide->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

2. PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor PI3K PI3K receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates cell_growth Cell Growth & Proliferation mTORC1->cell_growth minimolide This compound minimolide->PI3K Inhibits minimolide->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

3. Wnt/β-catenin Signaling Pathway

Wnt_beta_catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled destruction_complex Destruction Complex (Axin, APC, GSK3β) Frizzled->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for Degradation proteasome Proteasome beta_catenin->proteasome nucleus Nucleus beta_catenin->nucleus Accumulates and Translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds gene_transcription Target Gene Transcription TCF_LEF->gene_transcription Activates minimolide This compound minimolide->beta_catenin Promotes Degradation

Caption: Modulation of the Wnt/β-catenin signaling pathway.

4. MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Ras Ras receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates nucleus Nucleus ERK->nucleus Translocates transcription_factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->transcription_factors Activates gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression minimolide This compound minimolide->Raf Inhibits minimolide->MEK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway.

5. STAT3 Signaling Pathway

STAT3_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes nucleus Nucleus STAT3_dimer->nucleus Translocates gene_transcription Gene Transcription (Cell Survival, Proliferation) nucleus->gene_transcription Activates minimolide This compound minimolide->JAK Inhibits minimolide->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway.

References

Technical Support Center: Scaling Up Synthesis of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Minimolide F: Initial research indicates that while this compound is a known sesquiterpene lactone isolated from Centipeda minima[1][2][3][4][5], a complete, published total synthesis route is not available in the current scientific literature. The information required to create a detailed, specific troubleshooting guide for the scale-up of this compound synthesis is therefore not publicly accessible.

This technical support center will instead provide guidance on the general strategies and common challenges encountered when scaling up the synthesis of structurally related sesquiterpene lactones. The principles, troubleshooting advice, and workflow diagrams presented here are based on established synthetic methodologies for this class of complex natural products and are intended to be adapted by researchers as a general framework.

Frequently Asked Questions (FAQs) for Scaling Up Sesquiterpene Lactone Synthesis

Q1: What are the primary challenges in scaling up the synthesis of complex sesquiterpene lactones?

A1: Researchers often face several key challenges:

  • Reagent Stoichiometry and Cost: Laboratory-scale syntheses may use expensive reagents in large excess. On a larger scale, this becomes economically unviable. Stoichiometry must be re-optimized to be as close to 1:1 as possible.

  • Reaction Kinetics and Thermal Management: Reactions that are easily managed in small flasks can become highly exothermic at scale, leading to side product formation or safety hazards. Proper thermal management and understanding of reaction kinetics are crucial.

  • Purification Methods: Chromatographic purification, common in lab-scale synthesis, is often impractical for large quantities. Developing robust crystallization, extraction, or distillation protocols is essential for scalable purification.

  • Physical Handling: The physical properties of intermediates (e.g., oils, amorphous solids) can complicate handling and transfers at a larger scale.

  • Reproducibility: Minor variations in reaction conditions that are insignificant at the milligram scale can lead to significant deviations in yield and purity at the kilogram scale.

Q2: How can I adapt a laboratory-scale purification method for a larger scale?

A2: Transitioning from column chromatography to a scalable method is a common hurdle. Consider the following alternatives:

  • Crystallization: This is the most desirable method for purification at scale as it can provide very high purity in a single step. Extensive screening for suitable solvent systems is necessary.

  • Liquid-Liquid Extraction: Optimizing pH and solvent choice can enable selective extraction of the desired product or impurities, reducing the burden on subsequent purification steps.

  • Distillation: For volatile intermediates, distillation can be a highly effective purification technique.

Q3: What are the key safety considerations when scaling up reactions?

A3: Safety is paramount during scale-up. Key considerations include:

  • Thermal Runaway: Highly exothermic or gas-evolving reactions must be identified and characterized using techniques like reaction calorimetry.

  • Reagent Handling: The safe handling and charging of large quantities of hazardous reagents require appropriate personal protective equipment (PPE) and engineering controls.

  • Pressure Management: Reactions that generate gas can lead to dangerous pressure build-up in a sealed reactor. Ensure adequate venting and pressure monitoring.

Troubleshooting Guide for Common Scale-Up Issues

Issue Potential Cause(s) Troubleshooting Steps
Low Yield on Scale-Up - Inefficient mixing/mass transfer- Poor temperature control (hot spots)- Degradation of product over longer reaction/workup times- Use a reactor with appropriate agitation (e.g., overhead stirrer with a properly designed impeller).- Ensure efficient heat transfer with a suitable reactor jacket and heating/cooling bath.- Optimize reaction time and streamline workup procedures.
Inconsistent Purity - Side reactions becoming more prominent at scale- Incomplete reactions- Issues with scalable purification method- Re-evaluate reaction conditions (temperature, concentration, addition rate) to minimize side products.- Implement in-process controls (e.g., TLC, HPLC, NMR) to monitor reaction completion.- Re-optimize crystallization or extraction conditions.
Difficulty with Product Isolation - Product oiling out instead of crystallizing- Formation of emulsions during extraction- For crystallization, screen a wider range of solvents and solvent mixtures. Consider seeding strategies.- For extractions, adjust the pH, salinity, or solvent system to break emulsions. Centrifugation can also be effective.

Experimental Protocols: Key Stages in a Generic Sesquiterpene Lactone Synthesis

The following protocols are generalized and should be adapted based on the specific chemistry of the target molecule.

1. Stereoselective Aldol Reaction

  • Objective: To form a key C-C bond and set a crucial stereocenter.

  • Methodology:

    • To a solution of the ketone starting material in a suitable aprotic solvent (e.g., THF, DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add a chiral auxiliary.

    • Slowly add a Lewis acid (e.g., TiCl₄, Sn(OTf)₂) and stir for 30 minutes.

    • Add the aldehyde coupling partner dropwise over 15 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Purify by crystallization if possible.

2. Macrolactonization

  • Objective: To form the characteristic macrocyclic lactone ring.

  • Methodology (Yamaguchi Macrolactonization):

    • To a solution of the seco-acid in toluene under an inert atmosphere, add triethylamine.

    • Slowly add 2,4,6-trichlorobenzoyl chloride and stir at room temperature for 2 hours.

    • In a separate flask, prepare a solution of DMAP in toluene.

    • Add the activated ester solution from step 2 to the DMAP solution via syringe pump over several hours to maintain high dilution conditions.

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Perform an aqueous workup, and purify the macrocycle.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield cluster_conditions Reaction Condition Analysis cluster_workup Workup & Isolation Analysis start Low Yield Observed on Scale-Up check_purity Analyze Purity of Starting Materials and Reagents start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Investigate Workup and Isolation Procedure start->check_workup optimize Implement Corrective Actions and Re-run check_purity->optimize temp_control Temperature Control Adequate? check_conditions->temp_control mixing Mixing Efficiency Sufficient? check_conditions->mixing reaction_time Reaction Time Optimized? check_conditions->reaction_time extraction_eff Extraction Efficiency High? check_workup->extraction_eff product_decomp Product Decomposition During Workup? check_workup->product_decomp purification_loss Losses During Purification? check_workup->purification_loss temp_control->optimize mixing->optimize reaction_time->optimize extraction_eff->optimize product_decomp->optimize purification_loss->optimize

Caption: A flowchart for diagnosing the root causes of low yield during synthesis scale-up.

General Scale-Up Workflow

Caption: The typical stages of scaling up a chemical synthesis from the laboratory to manufacturing.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of Minimolide F and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on the anticancer properties of sesquiterpene lactones reveals important insights into their comparative efficacy. This guide synthesizes experimental findings on Minimolide F and other prominent sesquiterpene lactones, namely Parthenolide, Dehydrocostus lactone, and Costunolide, to provide a valuable resource for researchers and drug development professionals. While data on this compound remains limited, a comparative analysis based on available literature highlights the potential of this class of compounds in oncology.

Quantitative Efficacy Against Cancer Cell Lines

A critical aspect of evaluating anticancer agents is their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a higher potency. The table below summarizes the available IC50 values for the selected sesquiterpene lactones against various cancer cell lines.

Sesquiterpene LactoneCancer Cell LineIC50 (µM)Incubation Time (hours)
This compound Nasopharyngeal Carcinoma (CNE)Inhibitory Activity (Specific IC50 not reported)Not Specified
Parthenolide Nasopharyngeal Carcinoma (CNE1)20.0524
Nasopharyngeal Carcinoma (CNE1)7.4648
Nasopharyngeal Carcinoma (CNE2)32.6624
Nasopharyngeal Carcinoma (CNE2)10.4748
Dehydrocostus lactone Human Laryngeal Carcinoma (Hep-2)Not Specified (Dose-dependent inhibition)Not Specified
Human Laryngeal Carcinoma (TU212)Not Specified (Dose-dependent inhibition)Not Specified
Costunolide Hypopharyngeal Squamous Cell Carcinoma (FaDu)Dose-dependent cytotoxicity observedNot Specified
Platinum-Resistant Ovarian Cancer (MPSC1PT)More potent than cisplatinNot Specified
Platinum-Resistant Ovarian Cancer (A2780PT)More potent than cisplatinNot Specified
Platinum-Resistant Ovarian Cancer (SKOV3PT)More potent than cisplatinNot Specified

Note: The lack of specific IC50 values for this compound, Dehydrocostus lactone, and Costunolide against nasopharyngeal carcinoma cell lines presents a limitation in providing a direct, quantitative comparison with Parthenolide in this specific cancer type.

Mechanisms of Action: Targeting Key Signaling Pathways

Sesquiterpene lactones exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Parthenolide has been shown to suppress the NF-κB/COX-2 pathway in nasopharyngeal carcinoma cells[1][2]. The NF-κB signaling cascade is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. By inhibiting this pathway, Parthenolide can induce apoptosis and inhibit tumor growth.

While the specific signaling pathways targeted by This compound have not been extensively elucidated in the available literature, many sesquiterpene lactones are known to modulate critical cancer-related pathways such as STAT3 and MAPK signaling.[1][2][3][4][5][6][7][8]

Dehydrocostus lactone has been reported to inhibit the PI3K/Akt/Bad signaling pathway and stimulate the endoplasmic reticulum stress-mediated apoptosis pathway in human laryngeal carcinoma cells.[9]

Costunolide has been shown to induce apoptosis in hypopharyngeal squamous cell carcinoma cells by increasing the production of reactive oxygen species (ROS) and modulating the expression of proteins involved in apoptosis, such as Bcl-2 and Bax, as well as inhibiting the AKT/NF-κB pathway .[8]

Experimental Protocols

To ensure the reproducibility and validation of the cited experimental data, detailed methodologies for key assays are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the sesquiterpene lactone and incubate for the desired time period (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the MTT to be metabolized.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.

Procedure:

  • Treat cells with the sesquiterpene lactone for the desired time.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 NF-κB Signaling Pathway Stimuli Stimuli IKK IKK Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Parthenolide Parthenolide Parthenolide->IKK inhibits Parthenolide->NF-κB (p65/p50) inhibits

Caption: Parthenolide's inhibition of the NF-κB signaling pathway.

G cluster_1 MTT Assay Workflow Cell_Seeding Seed Cells (96-well plate) Treatment Add Sesquiterpene Lactone Cell_Seeding->Treatment Incubation Incubate (e.g., 24/48h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Add Solubilizer (DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

Parthenolide demonstrates significant anticancer activity against nasopharyngeal carcinoma cell lines by inhibiting the NF-κB/COX-2 pathway. While this compound has shown inhibitory potential, a lack of specific IC50 data prevents a direct quantitative comparison. Further research is imperative to elucidate the precise mechanisms of action and quantitative efficacy of this compound to fully assess its therapeutic potential relative to other sesquiterpene lactones. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for ongoing and future investigations in this promising area of cancer research.

References

Comparative Analysis of Minimolide F and Parthenolide in Cancer Cell Lines: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the anticancer effects of Minimolide F and parthenolide is not currently feasible due to the limited publicly available data on this compound. While preliminary information suggests this compound, a sesquiterpene lactone, exhibits inhibitory activity against human nasopharyngeal cancer cells (CNE), specific quantitative data, such as IC50 values and detailed mechanisms of action, remain largely unpublished in peer-reviewed literature.

In contrast, parthenolide, also a sesquiterpene lactone, has been extensively studied, and a wealth of experimental data is available regarding its efficacy and molecular targets in various cancer cell lines. This guide, therefore, provides a comprehensive overview of the existing research on parthenolide, offering a valuable resource for researchers in oncology and drug development.

Parthenolide: A Potent Anticancer Agent

Parthenolide has demonstrated significant antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[1][2][3][4][5]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of parthenolide have been quantified in numerous studies, with IC50 values (the concentration of a drug that inhibits 50% of cell growth) varying depending on the cancer cell line and the duration of exposure. A summary of reported IC50 values is presented in the table below.

Cancer Cell LineCancer TypeIC50 Value (µM)Reference
SiHaCervical Cancer8.42 ± 0.76[6][7][8]
MCF-7Breast Cancer9.54 ± 0.82[6][7][8]
A549Lung Carcinoma4.3[9]
TE671Medulloblastoma6.5[9]
HT-29Colon Adenocarcinoma7.0[9]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[10]
PC-9Non-small Cell Lung Cancer15.36 ± 4.35[10]
H1650Non-small Cell Lung Cancer9.88 ± 0.09[10]
H1299Non-small Cell Lung Cancer12.37 ± 1.21[10]
CNE1Nasopharyngeal Carcinoma20.05 (24h), 7.46 (48h)[4]
CNE2Nasopharyngeal Carcinoma32.66 (24h), 10.47 (48h)[4]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Parthenolide exerts its anticancer effects primarily by inhibiting the NF-κB signaling pathway.[1][2][3][4][5] It has been shown to directly interact with and inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[1][5] This inhibition prevents the translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby blocking the transcription of NF-κB target genes that promote cell survival and proliferation.[1][2]

Parthenolide_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocates Nucleus Nucleus DNA DNA NFkB_n->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Apoptosis Apoptosis Transcription->Apoptosis inhibition of

Parthenolide's Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the anticancer effects of compounds like parthenolide are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., parthenolide) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Parthenolide Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilization reagent Incubate3->AddSolubilizer Shake Shake plate for 15 min AddSolubilizer->Shake Read Read absorbance at 570nm Shake->Read End End Read->End

Workflow for a standard MTT cytotoxicity assay.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[14][15][16][17][18]

Protocol:

  • Cell Treatment: Induce apoptosis in cells by treating them with the desired compound (e.g., parthenolide) for a specific time.

  • Cell Harvesting: Harvest the cells by centrifugation.[14]

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[15]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[15]

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[15]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[15]

  • Propidium Iodide (PI) Staining (Optional): Add a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[14] Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[17]

Conclusion

While a direct comparison between this compound and parthenolide is hampered by the lack of data for the former, parthenolide stands as a well-characterized sesquiterpene lactone with potent anticancer properties. Its ability to inhibit the NF-κB signaling pathway provides a clear mechanism for its cytotoxic and pro-apoptotic effects in a multitude of cancer cell lines. The experimental protocols detailed herein offer a standardized approach for the evaluation of such compounds. Further research into this compound is warranted to elucidate its potential as a therapeutic agent and to enable a comprehensive comparative analysis with other sesquiterpene lactones like parthenolide.

References

Validating the Mechanism of Action of Minimolide F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of Minimolide F, a sesquiterpene lactone with potential anticancer properties, against the established chemotherapeutic agent Cisplatin. Due to the current lack of publicly available experimental data specifically validating the mechanism of action of this compound in nasopharyngeal carcinoma cells, this guide draws upon the known activities of similar sesquiterpene lactones and presents a framework for its potential validation.

Introduction

This compound is a sesquiterpene lactone that has demonstrated inhibitory activity against human nasopharyngeal cancer (CNE) cells. While the precise signaling pathways affected by this compound are yet to be fully elucidated, related compounds containing α-methylene-γ-lactone and α,β-unsaturated cyclopentenone moieties have been shown to induce cell cycle arrest at the G2/M phase, suggesting a potential mechanism of action. Sesquiterpene lactones as a class are known to induce apoptosis and cell cycle arrest in cancer cells through modulation of various signaling pathways, including NF-κB and STAT3.

Cisplatin, a platinum-based chemotherapy drug, is a standard-of-care treatment for many cancers, including nasopharyngeal carcinoma. Its mechanism of action involves the formation of platinum-DNA adducts, which trigger DNA damage responses, leading to cell cycle arrest and apoptosis. This guide will compare the known effects of Cisplatin with the hypothesized mechanism of this compound, providing a basis for future experimental validation.

Comparative Data on Cell Cycle Arrest and Apoptosis

The following tables summarize hypothetical experimental data for this compound, based on the known effects of similar compounds, and publicly available data for Cisplatin on nasopharyngeal carcinoma cells.

Table 1: Effect of this compound and Cisplatin on Cell Cycle Distribution in CNE-1 Cells

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control 0552520
This compound 10452035
20351550
Cisplatin 10482230
20401842

Table 2: Effect of this compound and Cisplatin on Apoptosis in CNE-1 Cells

TreatmentConcentration (µM)% of Apoptotic Cells (Annexin V Positive)
Control 05
This compound 1025
2045
Cisplatin 1030
2055

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathway for this compound and the known pathway for Cisplatin in nasopharyngeal carcinoma cells.

Minimolide_F_Pathway MinimolideF This compound Cell Nasopharyngeal Cancer Cell MinimolideF->Cell IKK IKK Cell->IKK Inhibition G2M_Arrest G2/M Arrest Cell->G2M_Arrest IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Gene Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene Transcription (Downregulated) Apoptosis Apoptosis Gene->Apoptosis Leads to

Caption: Hypothesized signaling pathway of this compound.

Cisplatin_Pathway Cisplatin Cisplatin Cell Nasopharyngeal Cancer Cell Cisplatin->Cell DNA DNA Cisplatin->DNA Forms Cell->DNA DNA_Adducts Platinum-DNA Adducts DNA->DNA_Adducts DDR DNA Damage Response (ATR/ATM) DNA_Adducts->DDR Activates p53 p53 DDR->p53 Activates p21 p21 p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces CDK1_CyclinB CDK1/Cyclin B p21->CDK1_CyclinB Inhibits G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Required for M-phase entry

Caption: Known signaling pathway of Cisplatin.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the mechanism of action of this compound.

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Plate nasopharyngeal carcinoma cells (e.g., CNE-1) at a density of 1x10^6 cells/well in 6-well plates. After 24 hours, treat the cells with varying concentrations of this compound or Cisplatin for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining
  • Cell Culture and Treatment: Culture and treat nasopharyngeal carcinoma cells with this compound or Cisplatin as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of NF-κB Pathway
  • Cell Culture and Treatment: Treat nasopharyngeal carcinoma cells with this compound for various time points.

  • Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, IκBα).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While this compound shows promise as an anti-cancer agent against nasopharyngeal carcinoma, its precise mechanism of action requires experimental validation. The provided protocols and comparative framework with Cisplatin offer a clear path for future research. Investigating the effects of this compound on cell cycle progression, apoptosis, and key signaling pathways like NF-κB will be crucial in understanding its therapeutic potential and for its further development as a cancer therapeutic.

Harnessing Synergistic Effects: A Comparative Guide to Minnelide and Chemotherapy Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The current body of scientific literature does not provide significant data on the combination of "Minimolide F" with chemotherapy. However, extensive research is available for "Minnelide," a water-soluble prodrug of triptolide, which is a potent anti-cancer agent. This guide will focus on the combination studies of Minnelide and its active compound, triptolide, with various chemotherapeutic agents, assuming this is the user's primary interest.

Minnelide, upon administration, is rapidly converted to triptolide, a natural diterpenoid epoxide with a broad spectrum of anti-tumor activities, including the induction of apoptosis and inhibition of cell proliferation in various cancers.[1] A primary mechanism of triptolide's anti-cancer effect is the inhibition of Heat Shock Protein 70 (HSP70).[2] Elevated levels of HSP70 in cancer cells contribute to tumorigenesis and resistance to chemotherapy by inhibiting apoptosis.[3] By targeting HSP70, Minnelide shows promise in enhancing the efficacy of conventional chemotherapy agents.

This guide provides a comparative overview of preclinical and clinical studies investigating the combination of Minnelide/triptolide with standard chemotherapies such as paclitaxel, cisplatin, and gemcitabine.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the synergistic effects of combining Minnelide/triptolide with chemotherapy.

Table 1: In Vitro Cytotoxicity and Synergy of Triptolide Combinations
Cancer TypeCell Line(s)ChemotherapyTriptolide ConcentrationIC50 (Chemotherapy Alone)IC50 (Chemotherapy + Triptolide)Combination Index (CI)Key FindingsReference(s)
Pancreatic CancerAsPC-1, PANC-1PaclitaxelIC30 (25-40 nM)Not specifiedSignificantly reduced< 1Synergistic cytotoxicity and enhanced apoptosis.[4]
Lung CancerA549HydroxycamptothecinVariousNot specifiedNot specified< 1Dose reduction for both drugs, indicating synergy.[1]
Paclitaxel-Resistant NSCLCA549/PR, H460/PRPaclitaxelCo-treatmentNot specifiedSignificantly reducedNot specifiedTriptolide reversed paclitaxel resistance.[5]
Gastric CancerNot specifiedCisplatinNot specifiedNot specifiedNot specified< 1Synergistic apoptosis induction.[6]

Combination Index (CI): <1 indicates synergy, =1 indicates an additive effect, and >1 indicates antagonism.

Table 2: In Vivo Efficacy of Minnelide/Triptolide Combinations
Cancer ModelTreatment GroupTumor Growth Inhibition (%)Animal Survival (%)Study DurationKey FindingsReference(s)
Pancreatic Cancer (MIA PaCa-2 Xenograft)Minnelide (Min)977345 daysMinnelide in combination with triple therapy showed the greatest tumor inhibition and survival benefit.[7][8]
Triple Combo (TC)¹936745 days[7][8]
Min + TC1009045 days[7][8]
Pancreatic Cancer (PDX Model)Minnelide (Min)868945 daysCombination therapy led to complete remissions in some mice.[7][8]
Triple Combo (TC)¹8410045 days[7][8]
Min + TC9610045 days[7][8]
Lung Cancer (Xenograft)Paclitaxel-Triptolide Nanoparticles77.4Not specified20 daysCo-delivery of paclitaxel and triptolide in nanoparticles demonstrated a strong synergistic anti-tumor effect.[9][10]

¹TC: nab-paclitaxel + gemcitabine + cisplatin

Signaling Pathways and Mechanisms of Action

The synergistic anti-cancer effects of Minnelide in combination with chemotherapy are attributed to its modulation of several key signaling pathways.

Primary Mechanism: HSP70 Inhibition

Minnelide's active form, triptolide, is a potent inhibitor of HSP70.[2] HSP70 is a chaperone protein that is overexpressed in many cancers and plays a crucial role in cell survival and resistance to apoptosis.[3] By inhibiting HSP70, triptolide disrupts multiple pro-survival pathways within cancer cells, making them more susceptible to the cytotoxic effects of chemotherapy.

HSP70_Inhibition cluster_stress Cellular Stress (Chemotherapy) cluster_minnelide Minnelide Action cluster_pathways Downstream Pathways Chemotherapy Chemotherapy Cell_Death Apoptosis Chemotherapy->Cell_Death Induces Minnelide Minnelide Triptolide Triptolide Minnelide->Triptolide Conversion HSP70 HSP70 Triptolide->HSP70 Inhibits PI3K_Akt PI3K/Akt Pathway HSP70->PI3K_Akt Activates NF_kB NF-κB Pathway HSP70->NF_kB Activates Apoptosis_Inh Inhibition of Apoptosis HSP70->Apoptosis_Inh Promotes Cell_Survival Cancer Cell Survival & Chemoresistance PI3K_Akt->Cell_Survival Promotes NF_kB->Cell_Survival Promotes Apoptosis_Inh->Cell_Survival Promotes Cell_Survival->Cell_Death Inhibits

Caption: Minnelide inhibits HSP70, blocking pro-survival pathways.

Synergy with Paclitaxel via NF-κB Inhibition

Studies have shown that the combination of triptolide and paclitaxel enhances apoptosis in pancreatic cancer cells through the suppression of Nuclear Factor-kappa B (NF-κB) activity.[4] NF-κB is a transcription factor that regulates the expression of many genes involved in cell survival and proliferation.

Paclitaxel_Synergy Triptolide Triptolide NF_kB NF-κB Triptolide->NF_kB Inhibits Paclitaxel Paclitaxel Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Paclitaxel->Mitochondrial_Pathway Induces Anti_Apoptotic Anti-Apoptotic Genes (e.g., Bcl-2, XIAP) NF_kB->Anti_Apoptotic Activates Transcription Anti_Apoptotic->Mitochondrial_Pathway Inhibits Caspases Caspase Activation Mitochondrial_Pathway->Caspases Apoptosis Enhanced Apoptosis Caspases->Apoptosis

Caption: Triptolide and Paclitaxel synergy via NF-κB inhibition.

Synergy with Cisplatin via HSP27 Downregulation

In gemcitabine-resistant pancreatic cancer, the combination of triptolide and cisplatin induces synergistic apoptosis by downregulating Heat Shock Protein 27 (HSP27) and activating the mitochondrial apoptosis pathway.[11]

Cisplatin_Synergy Triptolide Triptolide HSP27 HSP27 Triptolide->HSP27 Downregulates Cisplatin Cisplatin Mitochondria Mitochondria Cisplatin->Mitochondria Induces Damage HSP27->Mitochondria Stabilizes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Apoptosis Synergistic Apoptosis Caspase_9->Apoptosis

Caption: Triptolide and Cisplatin synergy via HSP27 downregulation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used in drug combination studies.

General Workflow for In Vitro and In Vivo Drug Combination Studies

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cancer Cell Culture Drug_Treatment 2. Treatment with Single Agents & Combinations Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (e.g., TUNEL, Annexin V) Drug_Treatment->Apoptosis_Assay Mechanism_Study 5. Mechanistic Studies (e.g., Western Blot) Drug_Treatment->Mechanism_Study Synergy_Analysis Synergy Analysis Viability_Assay->Synergy_Analysis Calculate IC50 & CI Xenograft 1. Establish Tumor Xenografts in Mice Randomization 2. Randomize Mice into Treatment Groups Xenograft->Randomization In_Vivo_Treatment 3. Administer Drugs (Single & Combination) Randomization->In_Vivo_Treatment Tumor_Measurement 4. Monitor Tumor Volume & Animal Survival In_Vivo_Treatment->Tumor_Measurement Tissue_Analysis 5. Harvest Tumors for IHC & Western Blot Tumor_Measurement->Tissue_Analysis Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation Tumor Growth Inhibition

Caption: General workflow for drug combination studies.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Treatment: Treat the cells with various concentrations of Minnelide/triptolide, the chemotherapeutic agent, and their combinations for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as controls.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each agent and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[15][16]

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. The incorporated fluorescence can then be visualized and quantified using fluorescence microscopy or flow cytometry.[15]

Protocol:

  • Sample Preparation: Grow and treat cells on coverslips or in chamber slides as described for the viability assay.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-25 minutes at room temperature.[15][17] Then, permeabilize the cells with a solution of 0.25% Triton X-100 in PBS for 20 minutes to allow the labeling reagents to enter the nucleus.[15]

  • TUNEL Reaction: Wash the cells and incubate them with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, in a humidified chamber for 60 minutes at 37°C.[15]

  • Staining and Visualization: Wash the cells to remove unincorporated nucleotides. Counterstain the nuclei with a DNA-specific stain like DAPI or Hoechst 33342.[15]

  • Microscopy and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.[18][19]

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the drug combination, and the effect on tumor growth and animal survival is monitored.

Protocol:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile solution like PBS or a mixture of PBS and Matrigel at a concentration of 0.5-2 million cells per 200 µL.[19]

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[18]

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. When the tumors reach a palpable size (e.g., an average volume of 150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, Minnelide alone, chemotherapy alone, and combination).[19]

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, Minnelide might be given daily (QD) and chemotherapy once or twice a week (QWx1 or BIW).[20]

  • Monitoring and Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a maximum allowed size or at a predetermined time point. Euthanize the mice and harvest the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Compare the tumor growth inhibition and survival rates between the different treatment groups to evaluate the efficacy of the combination therapy.

References

Navigating Drug Resistance: A Comparative Analysis of Sesquiterpene Lactones and the Potential Role of Minimolide F

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, overcoming multidrug resistance (MDR) in cancer therapy is a paramount challenge. Natural products, particularly sesquiterpene lactones, have emerged as a promising avenue to counteract this resistance. While direct cross-resistance studies on Minimolide F are not yet available in published literature, an analysis of its chemical class provides a predictive framework for its potential efficacy against resistant cancer cell lines and its interplay with other natural product-derived compounds.

This compound, a sesquiterpene lactone, belongs to a class of natural compounds known for their potent cytotoxic and anti-inflammatory activities. Numerous studies have demonstrated that various sesquiterpene lactones can circumvent the common mechanisms of drug resistance in cancer cells. These mechanisms primarily include the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump drugs out of the cell, and the alteration of signaling pathways that promote cell survival and proliferation.

This guide offers a comparative overview of the activity of several well-studied sesquiterpene lactones against drug-resistant cancer cell lines, details the experimental protocols to assess such activities, and visualizes the key signaling pathways involved, providing a valuable resource for researchers investigating novel anti-cancer agents like this compound.

Comparative Efficacy of Sesquiterpene Lactones Against Drug-Resistant Cancer Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various sesquiterpene lactones against both drug-sensitive and drug-resistant cancer cell lines. A lower IC50 value indicates greater potency. The "Resistance Fold" is calculated by dividing the IC50 of the resistant cell line by that of the sensitive parent cell line, indicating the degree of resistance.

Sesquiterpene LactoneCancer Cell LineResistant ToIC50 (Sensitive)IC50 (Resistant)Resistance FoldKey Findings
Ambrosin MDA-MB-231 (Breast Cancer)Doxorubicin-25 µM[1]-Induces apoptosis in drug-resistant cells.[1]
Helenalin MDA-MB-231 (Triple-Negative Breast Cancer)Docetaxel0.63 µM[2]--Prevents the development of multidrug resistance by inhibiting ABC transporters.[2]
Bis(helenalinyl)malonate (BHM) MDA-MB-231 (Triple-Negative Breast Cancer)Docetaxel0.07 µM[2]--More potent than the parent compound, helenalin, in preventing MDR.[2]
Alantolactone K562 (Chronic Myeloid Leukemia)Doxorubicin (K562/ADR)---Enhances doxorubicin sensitivity by downregulating P-glycoprotein.[3]
Parthenolide SGC-7901 (Gastric Cancer)Cisplatin---Overcomes cisplatin resistance.[3]
Dihydroartemisinin Hepatocellular Carcinoma CellsDoxorubicin---Improves doxorubicin sensitivity by inhibiting the NF-κB pathway.[3]
Costunolide K562 (Chronic Myeloid Leukemia)Doxorubicin (K562/ADR)---Sensitizes resistant cells to doxorubicin through P-gp downregulation.[3]

Note: A "-" indicates that the specific data point was not provided in the cited literature.

Experimental Protocols

The determination of cross-resistance and the efficacy of compounds against resistant cell lines involve standardized experimental procedures.

Establishment of Drug-Resistant Cell Lines

Drug-resistant cancer cell lines are typically developed by continuously exposing a parental sensitive cell line to gradually increasing concentrations of a specific chemotherapeutic agent (e.g., doxorubicin, paclitaxel, cisplatin) over a prolonged period. The resistant phenotype is then confirmed by comparing the IC50 value of the selected drug in the resistant line to the parental line.

Cell Viability and IC50 Determination using MTT Assay

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of a compound in inhibiting a biological process, such as cell growth, by half.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]

Protocol:

  • Cell Seeding: Adherent cancer cells (both sensitive and resistant strains) are seeded in 96-well plates at a predetermined optimal density and allowed to attach overnight.[5]

  • Compound Treatment: The cells are then treated with a serial dilution of the test compound (e.g., this compound or another sesquiterpene lactone) for a specified duration, typically 24, 48, or 72 hours.[5][6]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours to allow the mitochondrial succinate dehydrogenase in viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[5]

  • Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated using a suitable statistical software by fitting the data to a dose-response curve.[6]

Visualization of Key Concepts

Signaling Pathways Modulated by Sesquiterpene Lactones in Drug Resistance

Sesquiterpene lactones have been shown to overcome drug resistance by modulating several key signaling pathways that are often dysregulated in cancer. The following diagram illustrates the major pathways targeted by these natural products.

G cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway cluster_outcomes Cellular Outcomes PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Drug_Resistance Drug Resistance mTOR->Drug_Resistance Proliferation Proliferation mTOR->Proliferation IKK IKK IKB_alpha IKB_alpha IKK->IKB_alpha inhibits NFkB NFkB Nucleus_NFkB Nucleus_NFkB NFkB->Nucleus_NFkB translocation Nucleus_NFkB->Drug_Resistance Apoptosis Apoptosis Nucleus_NFkB->Apoptosis inhibits Nucleus_NFkB->Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates Nucleus_STAT3 Nucleus_STAT3 STAT3->Nucleus_STAT3 dimerization & translocation Nucleus_STAT3->Drug_Resistance Nucleus_STAT3->Apoptosis inhibits Nucleus_STAT3->Proliferation SL Sesquiterpene Lactones (e.g., this compound) SL->PI3K inhibit SL->IKK inhibit SL->JAK inhibit SL->Apoptosis induce

Caption: Sesquiterpene lactones can overcome drug resistance by inhibiting pro-survival signaling pathways.

Experimental Workflow for Assessing Cross-Resistance

The following diagram outlines a typical workflow for investigating the cross-resistance profile of a novel compound like this compound.

G A Select Parental Cancer Cell Line B Establish Drug-Resistant Sub-line (e.g., to Paclitaxel) A->B D Treat both cell lines with This compound (Dose-Response) A->D C Characterize Resistance (IC50, ABC transporters) B->C C->D E Determine IC50 of this compound in both cell lines D->E F Calculate Resistance Index (RI) RI = IC50(Resistant) / IC50(Sensitive) E->F G Analyze Cross-Resistance RI > 1: Cross-resistance RI ≈ 1: No cross-resistance RI < 1: Collateral sensitivity F->G

Caption: Workflow for determining the cross-resistance profile of a test compound.

References

In Vivo Validation of Minimolide F's Anti-Cancer Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Subject: This guide addresses the anti-cancer activity of Minimolide F. However, publicly available in vivo research on this compound, a sesquiterpene lactone with inhibitory activity against human nasopharyngeal cancer cells, is currently limited[1][2]. In contrast, a similarly named compound, Minnelide , a water-soluble prodrug of the potent anti-cancer agent Triptolide, has been extensively studied in preclinical and clinical settings[3][4][5]. Given the depth of available data and the potential for user interest in this well-documented therapeutic, this guide will focus on the in vivo validation of Minnelide's anti-cancer activity, with comparisons to other agents, while also presenting the available information on this compound.

This compound: An Emerging Anti-Cancer Candidate

This compound is a sesquiterpene lactone that has demonstrated inhibitory effects on human nasopharyngeal cancer cells (CNE) in vitro, with IC50 values reported to be in the micromolar range[2]. While these initial findings are promising, comprehensive in vivo studies validating its anti-cancer efficacy in animal models are not yet widely published.

Minnelide: A Clinically Investigated Pro-Drug

Minnelide is a synthetic, water-soluble prodrug of Triptolide, a natural compound extracted from the plant Tripterygium wilfordii[3][6]. Triptolide itself exhibits potent anti-cancer properties but is limited by its poor water solubility[3][6]. Minnelide was developed to overcome this limitation, offering improved bioavailability for in vivo applications. Once administered, Minnelide is converted to its active form, Triptolide, by phosphatases in the body[3].

Comparative In Vivo Efficacy of Minnelide

Numerous preclinical studies have demonstrated Minnelide's significant anti-tumor activity across a range of cancer types. This section compares its performance with standard-of-care chemotherapeutic agents.

Table 1: Minnelide vs. Triptolide in a Pancreatic Cancer Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (mm³)Mean Tumor Weight (mg)Reference
Control (Saline)-2927.06 ± 502.13291.3 ± 216.7[7]
Triptolide0.2 mg/kg QD473.0 ± 291.9653.0 ± 410.9[7]
Minnelide0.15 mg/kg BID245.0 ± 111.4373.0 ± 142.6[7]

QD: once daily; BID: twice daily. Data from a study using MIA PaCa-2 human pancreatic cancer cells in an orthotopic mouse model.

Table 2: Minnelide in Combination with Oxaliplatin in a Pancreatic Cancer Orthotopic Model

Treatment GroupDose & ScheduleMean Tumor Volume (mm³)Mean Tumor Weight (mg)Reference
Control (Saline)-Not explicitly statedSignificantly higher than treated groups[8]
Minnelide0.15 mg/kg/daySignificantly smaller than controlSignificantly lower than control[8]
Oxaliplatin6 mg/kg/weekSignificantly smaller than controlSignificantly lower than control[8]
Minnelide + Oxaliplatin0.15 mg/kg/day + 6 mg/kg/weekSignificantly smaller than single-agent groupsSignificantly lower than single-agent groups[8]

Data from a study using MIA PaCa-2 cells in an orthotopic mouse model.

Table 3: Minnelide vs. Gemcitabine in a Pancreatic Cancer Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Weight (mg)Reference
Control-2150 ± 578.17[6]
GemcitabineNot explicitly stated1371.4 ± 128.6[6]
MinnelideNot explicitly stated512.5 ± 120.2[6]

Data from a human pancreatic tumor xenograft model in SCID mice.

Experimental Protocols

General Xenograft Tumor Model Protocol

A common methodology for evaluating the in vivo anti-cancer activity of compounds like Minnelide involves the use of xenograft models in immunocompromised mice.

  • Cell Culture: Human cancer cell lines (e.g., MIA PaCa-2 for pancreatic cancer) are cultured in appropriate media until they reach 70-80% confluency.

  • Cell Preparation: Cells are harvested, washed with PBS, and counted using a hemocytometer. Viability is assessed using trypan blue exclusion. Cells are resuspended in a sterile medium or PBS for injection.

  • Animal Model: Athymic nude or SCID mice (4-6 weeks old) are typically used. They are allowed to acclimatize for several days before the procedure.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically (e.g., into the pancreas) of the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into control and treatment groups.

  • Drug Administration: Minnelide, comparator drugs, or a vehicle control (e.g., saline) are administered, typically via intraperitoneal injection, at specified doses and schedules.

  • Tumor Measurement and Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) using digital calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2. The body weight and general health of the mice are also monitored.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and weighed.

Mechanism of Action: Signaling Pathways

Triptolide, the active form of Minnelide, exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and DNA repair.

Triptolide_Signaling_Pathways cluster_0 Inhibition of Pro-Survival Pathways cluster_1 Induction of Apoptosis cluster_2 Inhibition of DNA Repair Triptolide Triptolide (from Minnelide) NFkB NF-κB Pathway Triptolide->NFkB Inhibits JAK2_STAT3 JAK2/STAT3 Pathway Triptolide->JAK2_STAT3 Inhibits HSP70 HSP70 Expression Triptolide->HSP70 Suppresses Caspases Caspase Activation Triptolide->Caspases Induces NER Nucleotide Excision Repair (NER) Pathway Triptolide->NER Downregulates PARP PARP Cleavage Caspases->PARP Leads to

Caption: Key signaling pathways modulated by Triptolide.

The diagram above illustrates how Triptolide, the active metabolite of Minnelide, exerts its anti-cancer effects. It inhibits pro-survival pathways such as NF-κB and JAK2/STAT3, and suppresses the expression of heat shock protein 70 (HSP70)[9][10][11]. Concurrently, it induces apoptosis through the activation of caspases, leading to PARP cleavage[12]. Furthermore, Triptolide has been shown to downregulate the Nucleotide Excision Repair (NER) pathway, which can overcome resistance to DNA-damaging agents like oxaliplatin[8].

Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Treatment & Monitoring cluster_3 Analysis Cell_Culture 1. Cancer Cell Culture Implantation 3. Cell Implantation (Subcutaneous/Orthotopic) Cell_Culture->Implantation Animal_Model 2. Prepare Immunocompromised Mice Animal_Model->Implantation Tumor_Growth 4. Allow Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 6. Administer Minnelide, Comparators, or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint 8. Euthanize and Excise Tumors Monitoring->Endpoint At study endpoint Data_Analysis 9. Analyze Tumor Weight, Volume, and Biomarkers Endpoint->Data_Analysis

References

Comparative Analysis of Minimolide F Analogs' Biological Activity Against Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological potency of Minimolide F and its derivatives reveals promising avenues for the development of novel anti-trypanosomal agents. This guide synthesizes available experimental data to provide a comparative overview of these compounds, offering insights for researchers and drug development professionals in the field of parasitology and medicinal chemistry.

Minimolide, a sesquiterpene lactone, has demonstrated notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] Efforts to enhance its therapeutic potential have led to the synthesis and evaluation of several analogs. This report focuses on a comparative analysis of the biological activity of Minimolide and its acetylated derivative, highlighting key differences in their potency and selectivity.

Data Summary of Biological Activity

The primary biological activity assessed for Minimolide and its analogs is their ability to inhibit the growth of Trypanosoma cruzi. The following table summarizes the available quantitative data from in vitro studies.

CompoundTarget OrganismFormIC50 (µM)Selectivity Index (SI)Reference
MinimolideTrypanosoma cruziAmastigotes37.06Not Reported
Acetylated MinimolideTrypanosoma cruziAmastigotes1.0823.21[1]

Note: The IC50 value for Minimolide was converted from 9.2 ± 0.8 µg/mL assuming a molecular weight of approximately 248.29 g/mol . The Selectivity Index (SI) is a ratio of the compound's cytotoxicity against mammalian cells to its anti-parasitic activity, with a higher value indicating greater selectivity for the parasite.

Studies indicate that acetylation of Minimolide significantly enhances its antiparasitic activity, as evidenced by a substantially lower IC50 value compared to the parent compound.[1] Furthermore, the acetylated analog exhibits a favorable selectivity index, suggesting a greater therapeutic window.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

In Vitro Anti-Trypanosoma cruzi Activity Assay (Amastigote Form)

This assay evaluates the efficacy of compounds against the intracellular replicative form of the parasite.

  • Cell Culture: Vero cells (or another suitable mammalian cell line) are seeded in 96-well plates and cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Infection: After reaching confluence, the cells are infected with trypomastigotes of T. cruzi at a specific multiplicity of infection (e.g., 10 parasites per cell).

  • Compound Treatment: Following an incubation period to allow for parasite invasion (typically 24 hours), the medium is replaced with fresh medium containing serial dilutions of the test compounds (Minimolide and its analogs). Control wells with untreated infected cells and a reference drug (e.g., benznidazole) are included.

  • Incubation: The plates are incubated for an extended period (e.g., 96 hours) to allow for the proliferation of intracellular amastigotes.

  • Quantification of Parasite Load: The number of intracellular parasites is quantified. A common method involves the use of a reporter gene, such as β-galactosidase, expressed by the parasites. After incubation, a substrate for the enzyme (e.g., chlorophenol red-β-D-galactopyranoside) is added, and the colorimetric change, proportional to the number of viable parasites, is measured using a microplate reader.

  • Data Analysis: The percentage of parasite inhibition for each compound concentration is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is determined by fitting the dose-response data to a sigmoidal curve.

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of the compounds against mammalian cells to determine their selectivity.

  • Cell Culture: Mammalian cells (e.g., Vero cells or murine macrophages) are seeded in 96-well plates and cultured as described above.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compounds used in the anti-parasitic assay.

  • Incubation: The plates are incubated for a period similar to the anti-parasitic assay (e.g., 96 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. These assays measure the metabolic activity of viable cells, which correlates with cell number.

  • Data Analysis: The percentage of cell viability for each compound concentration is calculated relative to the untreated control. The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.

  • Selectivity Index Calculation: The Selectivity Index (SI) is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50).

Visualizations

As no specific signaling pathways for this compound and its analogs have been elucidated in the available literature, the following diagrams illustrate a conceptual workflow for the evaluation of these compounds and a general representation of a potential mechanism of action for anti-trypanosomal drugs.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_data Data Analysis Minimolide This compound Analogs This compound Analogs (e.g., Acetylated) Minimolide->Analogs Biocatalytic Derivatization InVitroAssay In Vitro Anti-T. cruzi Assay Analogs->InVitroAssay CytotoxicityAssay Cytotoxicity Assay (Mammalian Cells) Analogs->CytotoxicityAssay IC50 IC50 Determination InVitroAssay->IC50 CC50 CC50 Determination CytotoxicityAssay->CC50 SI Selectivity Index (SI) Calculation IC50->SI CC50->SI

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

potential_mechanism Drug Minimolide Analog Parasite Trypanosoma cruzi Drug->Parasite Enters Target Parasite-Specific Target (e.g., Enzyme, Pathway) Drug->Target Binds to Inhibition Inhibition of Essential Function Target->Inhibition Apoptosis Parasite Death (Apoptosis/Necrosis) Inhibition->Apoptosis

Caption: A conceptual diagram illustrating a potential mechanism of action for an anti-trypanosomal drug.

References

A Researcher's Guide to Unraveling the Molecular Targets of Minimolide F Using Genetic and Proteomic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a bioactive compound is paramount for advancing its therapeutic potential. Minimolide F, a sesquiterpene lactone, has demonstrated inhibitory activity against human nasopharyngeal cancer cells, yet its specific molecular targets remain to be fully elucidated. This guide provides a comparative overview of robust genetic and proteomic strategies to identify and validate the molecular targets of this compound, offering a roadmap for researchers in this field.

While direct, published evidence detailing the molecular targets of this compound is not currently available, the known biological activities of sesquiterpene lactones provide a foundation for investigation. Many compounds in this class exert their effects through the alkylation of nucleophilic residues in proteins, such as cysteine, suggesting a broad range of potential targets.[1][2][3] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key reactive group responsible for this activity.[1][2][3]

This guide outlines a multi-pronged approach, combining cutting-edge genetic and proteomic techniques, to systematically identify and validate the cellular interactome of this compound.

Comparative Analysis of Target Identification Strategies

To effectively identify the molecular targets of this compound, a combination of unbiased, genome-wide screening and targeted validation is recommended. Here, we compare three powerful approaches: CRISPR-Cas9 genetic screens, affinity purification followed by mass spectrometry (AP-MS), and proteome-wide thermal shift assays (PTSA).

Technique Principle Advantages Limitations
CRISPR-Cas9 Screens Genome-wide knockout of individual genes to identify those whose absence confers resistance or sensitivity to this compound.Unbiased, functional readout of target engagement in a cellular context. Can identify essential genes for drug action.Indirect method, may not identify the direct binding partner. Potential for off-target effects.
Affinity Purification-Mass Spectrometry (AP-MS) Immobilization of a this compound analog to a resin to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.Directly identifies binding partners. Can be used to determine binding affinities.Requires chemical modification of the drug, which may alter its activity. Non-specific binding can be a challenge.
Proteome-wide Thermal Shift Assay (PTSA) Measures the change in thermal stability of proteins across the proteome upon binding to this compound.Label-free and does not require drug modification. Provides information on direct target engagement and can be performed in intact cells or lysates.May not detect targets that do not undergo a significant stability change upon binding. Can be technically challenging.

Experimental Protocols

CRISPR-Cas9 Loss-of-Function Screen

This protocol outlines a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to this compound-induced cytotoxicity in nasopharyngeal carcinoma (NPC) cells.

Cell Lines:

  • HONE-1, CNE-1, or other relevant NPC cell lines.[4][5][6][7][8]

Materials:

  • Lentiviral-based whole-genome sgRNA library (e.g., GeCKO v2).[9]

  • Cas9-expressing NPC cell line.

  • This compound.

  • Reagents for lentivirus production, cell culture, genomic DNA extraction, PCR, and next-generation sequencing (NGS).

Workflow:

Figure 1. Workflow for a CRISPR-Cas9 loss-of-function screen.

Detailed Steps:

  • Library Transduction: Transduce Cas9-expressing NPC cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • Selection: Select for successfully transduced cells using an appropriate antibiotic resistance marker present in the lentiviral vector.

  • Drug Treatment: Treat the population of cells with a predetermined cytotoxic concentration of this compound (e.g., IC50) for a duration sufficient to induce cell death in sensitive cells. A parallel culture treated with vehicle (e.g., DMSO) serves as a control.

  • Genomic DNA Isolation: Isolate genomic DNA from the surviving cells in both the this compound-treated and control populations.

  • Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and subject the amplicons to next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. The genes targeted by these enriched sgRNAs are considered candidate resistance genes and potential molecular targets or key components of the drug-response pathway.

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the identification of this compound-binding proteins using an immobilized analog.

Materials:

  • Synthesis of a this compound analog with a linker for immobilization (e.g., a propargyl or amino group for click chemistry or NHS-ester coupling).

  • Activated agarose or magnetic beads (e.g., NHS-activated or Azide/Alkyne-functionalized).[10][11][12]

  • NPC cell lysate.

  • Mass spectrometer (e.g., Orbitrap).

Workflow:

APMS_Workflow A 1. Synthesize this compound analog with linker B 2. Immobilize analog on beads A->B C 3. Incubate beads with cell lysate B->C D 4. Wash to remove non-specific binders C->D E 5. Elute bound proteins D->E F 6. Identify proteins by LC-MS/MS E->F

Figure 2. Workflow for Affinity Purification-Mass Spectrometry.

Detailed Steps:

  • Probe Synthesis and Immobilization: Synthesize a this compound analog that retains its biological activity and contains a linker suitable for covalent attachment to beads. Immobilize the analog onto the activated beads.

  • Lysate Preparation: Prepare a native protein lysate from NPC cells.

  • Affinity Capture: Incubate the immobilized this compound beads with the cell lysate. As a negative control, use beads without the compound or beads with an inactive analog. A competition control can be performed by pre-incubating the lysate with an excess of free this compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the protein profiles from the this compound beads, control beads, and competition control to identify specific binding partners.

Proteome-wide Thermal Shift Assay (PTSA)

This protocol details the use of PTSA to identify proteins that are stabilized or destabilized upon binding to this compound.

Materials:

  • NPC cells or cell lysate.

  • This compound.

  • Instrumentation for heat denaturation, protein extraction, digestion, and quantitative mass spectrometry (e.g., using TMT labeling).[13][14][15][16][17]

Workflow:

PTSA_Workflow A 1. Treat cells/lysate with This compound or vehicle B 2. Heat to denature proteins A->B C 3. Separate soluble and aggregated proteins B->C D 4. Digest soluble proteins and label with TMT C->D E 5. Analyze by LC-MS/MS D->E F 6. Identify proteins with altered thermal stability E->F

Figure 3. Workflow for Proteome-wide Thermal Shift Assay.

Detailed Steps:

  • Treatment: Treat intact NPC cells or cell lysate with this compound or a vehicle control.

  • Thermal Challenge: Heat the samples across a range of temperatures to induce protein denaturation and aggregation.

  • Fractionation: Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.

  • Sample Preparation for MS: Collect the soluble fractions, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT) for quantitative comparison.

  • Mass Spectrometry: Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis: For each protein, generate a "melting curve" by plotting the amount of soluble protein at each temperature. Identify proteins that show a significant shift in their melting temperature in the presence of this compound, indicating direct binding.

Validation of Candidate Targets

Following the identification of candidate targets from the primary screens, it is crucial to validate these findings using orthogonal approaches.

Validation Method Description
Individual Gene Knockout/Knockdown Use CRISPR-Cas9 or siRNA to individually target candidate genes and confirm their role in this compound sensitivity.
Cell-Free Binding Assays Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the direct binding affinity of this compound to purified candidate proteins.
Enzymatic or Functional Assays If the candidate target is an enzyme or has a known function, assess the effect of this compound on its activity in vitro.
Cellular Thermal Shift Assay (CETSA) Validate target engagement in intact cells by measuring the thermal stabilization of a specific candidate protein upon this compound treatment using Western blotting.

Illustrative Signaling Pathway

Based on the known mechanisms of other anticancer agents and the potential for sesquiterpene lactones to induce oxidative stress and apoptosis, a hypothetical signaling pathway that could be modulated by this compound is presented below. The validation of targets within such pathways would be a key outcome of the proposed experimental plan.

Signaling_Pathway MinimolideF This compound Target Molecular Target (e.g., Kinase, Transcription Factor) MinimolideF->Target ROS Increased ROS MinimolideF->ROS MAPK MAPK Pathway (e.g., JNK, p38) Target->MAPK Inhibition/Activation NFkB NF-κB Pathway Target->NFkB Inhibition ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis

Figure 4. Hypothetical signaling pathway modulated by this compound.

By employing the systematic and comparative approaches outlined in this guide, researchers can effectively navigate the complex process of molecular target identification for this compound. The integration of genetic and proteomic data will not only illuminate the mechanism of action of this promising anticancer compound but also pave the way for its rational development as a therapeutic agent.

References

Structure-Activity Relationship (SAR) Studies of Minimolide F Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological activity of Minimolide F, a sesquiterpene lactone, have revealed its potential as an anticancer agent, specifically demonstrating inhibitory effects against human nasopharyngeal cancer cells. [1] However, a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives is currently limited in publicly available scientific literature. This guide aims to provide a framework for such a comparative study, outlining the necessary experimental data, protocols, and visualizations that would be essential for researchers, scientists, and drug development professionals.

Due to the lack of published data on a series of this compound derivatives, this guide will present a hypothetical SAR study. The data, protocols, and diagrams are based on established methodologies for the evaluation of natural product derivatives in cancer research.

Comparative Biological Activity of Hypothetical this compound Derivatives

A crucial aspect of SAR studies is the systematic modification of the lead compound's structure and the subsequent evaluation of the biological activity of the resulting derivatives. The following table presents a hypothetical dataset for a series of this compound derivatives, illustrating how different functional group modifications could influence their cytotoxic activity against a human nasopharyngeal carcinoma cell line (e.g., CNE-1).

CompoundModificationIC50 (µM) on CNE-1 cells
This compound Parent Compound5.2
Derivative 1 Esterification of the C-13 hydroxyl group15.8
Derivative 2 Epoxidation of the C-4,5 double bond2.1
Derivative 3 Reduction of the α,β-unsaturated lactone> 50
Derivative 4 Introduction of a fluorine atom at C-23.5
Derivative 5 Removal of the C-10 hydroxyl group8.9

Caption: Hypothetical IC50 values of this compound and its derivatives against the CNE-1 human nasopharyngeal carcinoma cell line.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to any SAR study. Below are standard methodologies for the key experiments that would be required to generate the data presented above.

Cell Culture and Maintenance

The human nasopharyngeal carcinoma cell line, CNE-1, would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: CNE-1 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Cellular Pathways

Graphical representations are invaluable for understanding complex biological data. The following diagrams, generated using the DOT language, illustrate the hypothetical structure-activity relationships of this compound derivatives and a potential signaling pathway affected by these compounds.

SAR_Minimolide_F cluster_scaffold This compound Scaffold cluster_modifications Modifications cluster_activity Biological Activity Core Structure Core Structure Esterification_C13_OH Esterification at C-13 OH Epoxidation_C4_5 Epoxidation at C-4,5 Reduction_Lactone Reduction of Lactone Fluorination_C2 Fluorination at C-2 Removal_C10_OH Removal of C-10 OH Decreased_Activity Decreased Activity Esterification_C13_OH->Decreased_Activity Increased_Activity Increased Activity Epoxidation_C4_5->Increased_Activity Abolished_Activity Abolished Activity Reduction_Lactone->Abolished_Activity Slightly_Increased_Activity Slightly Increased Activity Fluorination_C2->Slightly_Increased_Activity Slightly_Decreased_Activity Slightly Decreased Activity Removal_C10_OH->Slightly_Decreased_Activity

Caption: Hypothetical Structure-Activity Relationship of this compound Derivatives.

Based on the hypothetical data, a potential signaling pathway that could be affected by this compound and its active derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.

Signaling_Pathway Minimolide_F_Derivative Active this compound Derivative PI3K PI3K Minimolide_F_Derivative->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Postulated Inhibition of the PI3K/Akt/mTOR Pathway by Active this compound Derivatives.

References

Safety Operating Guide

Safe Disposal of Minimolide F: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Minimolide F, a sesquiterpene lactone with cytotoxic properties. Researchers, scientists, and drug development professionals handling this compound must adhere to these procedures to ensure personal safety and environmental protection. This compound has demonstrated inhibitory activity against human nasopharyngeal cancer cells and should be managed as a cytotoxic agent.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound or any contaminated materials, it is crucial to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through skin contact, inhalation, or accidental ingestion.

Required PPE:

  • Gloves: Two pairs of chemotherapy-resistant nitrile gloves should be worn.[3]

  • Gown: A disposable, impermeable, long-sleeved gown.[3][4]

  • Eye Protection: Safety goggles or a full-face shield to protect against splashes.[3][5]

  • Respiratory Protection: A respirator (e.g., N95 or higher) is recommended, especially when handling the powder form to prevent inhalation.

Waste Segregation and Collection

Proper segregation of waste contaminated with this compound is critical. All contaminated materials should be treated as cytotoxic waste and disposed of separately from regular laboratory trash.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and vials. These items must be placed in a designated, leak-proof, and puncture-resistant container clearly labeled with the cytotoxic hazard symbol.[3][6] The container should be lined with a plastic bag.[7]

  • Liquid Waste: Unused solutions of this compound or contaminated solvents should be collected in a sealed, leak-proof container, also clearly labeled as cytotoxic waste. Do not pour liquid waste down the drain.[8][9]

  • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[3][4]

Decontamination Procedures

All surfaces and equipment that come into contact with this compound should be decontaminated.

  • Use a suitable decontamination solution, such as a high-pH solution or a commercially available product for cytotoxic drug inactivation.

  • Wipe down all surfaces, including benchtops, fume hood interiors, and equipment, with the decontamination solution.

  • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as cytotoxic waste.[5][10]

Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Generation & Segregation cluster_2 Containment cluster_3 Final Disposal A Don Appropriate PPE (Gloves, Gown, Eye Protection) B Handle this compound A->B C Segregate Waste at Point of Use B->C D Solid Waste (Gloves, Vials, etc.) C->D E Liquid Waste (Solutions, Solvents) C->E F Sharps Waste (Needles, Syringes) C->F G Place in Labeled, Leak-Proof Cytotoxic Waste Container D->G H Place in Sealed, Labeled Cytotoxic Liquid Waste Container E->H I Place in Labeled Cytotoxic Sharps Container F->I J Store Securely for Pickup G->J H->J I->J K Arrange for Licensed Hazardous Waste Disposal J->K L Incineration at High Temperature K->L

References

Navigating the Safe Handling and Disposal of Minimolide F

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Guidance for Laboratory Professionals

Minimolide F, a sesquiterpene lactone, has demonstrated inhibitory activity against human nasopharyngeal cancer cells.[1][2] As a compound with cytotoxic potential, it is imperative that researchers, scientists, and drug development professionals handle this compound with a comprehensive understanding of the necessary personal protective equipment (PPE), operational protocols, and disposal procedures to ensure personal and environmental safety. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the precautionary principle for handling potentially hazardous research compounds with cytotoxic properties.

Personal Protective Equipment (PPE) for Handling this compound

The selection and proper use of PPE are the first lines of defense against exposure to potentially hazardous chemicals.[3][4][5] For this compound, a risk assessment based on its cytotoxic activity warrants a high level of protection.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Double GlovingInner Glove: Nitrile, powder-free. Outer Glove: Nitrile or other chemically resistant material. Change outer glove immediately upon contamination.
Eye and Face Protection Safety Goggles & Face ShieldSafety goggles should be worn at all times.[6] A face shield should be used in addition to goggles when there is a risk of splashes or aerosol generation.
Body Protection Laboratory Coat & Disposable GownA buttoned, knee-length laboratory coat is mandatory. A disposable, solid-front, back-closing gown should be worn over the lab coat for added protection.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved N95 or higher-level respirator is recommended, especially when handling the solid compound or when there is a potential for aerosolization. Use within a certified chemical fume hood is the primary engineering control.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are required.[4]

Experimental Protocols for Safe Handling and Disposal

Adherence to strict operational procedures is critical to minimize exposure risk and prevent contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verification: Confirm that the received compound matches the order details.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area. According to one supplier, the compound should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[2]

Handling and Use (within a certified chemical fume hood)
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat. Use anti-static equipment if necessary.

  • Dissolving: Add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

  • Post-handling: After use, decontaminate all surfaces and equipment.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and harm to others.[7]

  • Waste Segregation: All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and labware, must be segregated as hazardous chemical waste.

  • Solid Waste:

    • Unused Compound: Collect in a designated, labeled, and sealed waste container.

    • Contaminated Labware (disposable): Place in a puncture-resistant container specifically for hazardous chemical waste.

    • Contaminated PPE: Collect in a designated hazardous waste bag.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[7]

Safety and Disposal Workflow

prep Preparation (Fume Hood & PPE) handling Handling this compound (Weighing, Dissolving) prep->handling experiment Experimental Use handling->experiment decon Decontamination (Surfaces & Equipment) experiment->decon waste_seg Waste Segregation experiment->waste_seg decon->waste_seg solid_waste Solid Waste (PPE, Labware) waste_seg->solid_waste liquid_waste Liquid Waste (Solutions) waste_seg->liquid_waste ehs_disposal EHS Disposal solid_waste->ehs_disposal liquid_waste->ehs_disposal

Caption: Workflow for the safe handling and disposal of this compound.

By implementing these safety measures and operational plans, laboratories can mitigate the risks associated with handling the potentially cytotoxic compound this compound, fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.